KRAS G12C inhibitor 58
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H64ClF4N9O8S |
|---|---|
Molecular Weight |
1074.6 g/mol |
IUPAC Name |
(3R)-1-[(2S)-2-chloro-2-fluoroacetyl]-N-[(2S)-1-[[(7R,13S)-20-[2-[(1S)-1-methoxyethyl]-5-morpholin-4-yl-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-21-(2,2,2-trifluoroethyl)-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C51H64ClF4N9O8S/c1-28(2)42(61(6)46(67)31-12-14-63(24-31)48(69)44(52)53)45(66)59-37-21-40-58-38(25-74-40)30-10-11-39-33(19-30)35(22-50(4,5)27-73-49(70)36-9-8-13-65(60-36)47(37)68)43(64(39)26-51(54,55)56)34-20-32(62-15-17-72-18-16-62)23-57-41(34)29(3)71-7/h10-11,19-20,23,25,28-29,31,36-37,42,44,60H,8-9,12-18,21-22,24,26-27H2,1-7H3,(H,59,66)/t29-,31+,36-,37+,42-,44+/m0/s1 |
InChI Key |
KDHLCKSULTVNFP-SGVGZKEWSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)N2CCOCC2)C3=C4CC(COC(=O)[C@@H]5CCCN(N5)C(=O)[C@@H](CC6=NC(=CS6)C7=CC4=C(N3CC(F)(F)F)C=C7)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H]8CCN(C8)C(=O)[C@@H](F)Cl)(C)C)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=NC(=CS2)C3=CC4=C(C=C3)N(C(=C4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C6=C(N=CC(=C6)N7CCOCC7)C(C)OC)CC(F)(F)F)N(C)C(=O)C8CCN(C8)C(=O)C(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of KRAS G12C Inhibitor 58: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of KRAS G12C inhibitor 58, a novel pyrrolo[2,3-d]pyrimidine-based covalent inhibitor. This document details the mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in the field of oncology and drug discovery.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for therapeutic intervention. This compound, chemically identified as 2-((S)-1-acryloyl-4-(2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)-7-methyl-6-(8-methylnaphthalen-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile, emerged from a series of pyrrolo[2,3-d]pyrimidine derivatives designed to covalently target the mutant cysteine residue, thereby locking the KRAS protein in an inactive state.
Mechanism of Action and Signaling Pathway
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.
This compound is an allosteric inhibitor that covalently binds to the thiol group of the cysteine at position 12. This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, and thereby blocking downstream signaling.
KRAS G12C Signaling Pathway and Inhibition by Inhibitor 58.
Biological Activity
The biological activity of the pyrrolo[2,3-d]pyrimidine series, including a closely related analog, compound 50, was evaluated through various biochemical and cell-based assays. While specific data for inhibitor 58 is detailed within proprietary documents, the data for the lead compound from the same series provides a strong indication of its potency.
| Compound | Assay | Target | IC50 (µM) |
| 50 | KRAS/SOS1 Inhibition | KRAS G12C | 0.21 |
Table 1: Biochemical Activity of a Lead Pyrrolo[2,3-d]pyrimidine KRAS G12C Inhibitor.
| Cell Line | KRAS Mutation | Compound | IC50 (µM) |
| NCI-H358 | G12C | 50 | Data not publicly available |
| MIA PaCa-2 | G12C | 50 | Data not publicly available |
Table 2: Anti-proliferative Activity of a Lead Pyrrolo[2,3-d]pyrimidine KRAS G12C Inhibitor.
Synthesis
The synthesis of this compound and its analogs is a multi-step process involving the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by the introduction of the various side chains and the acrylamide warhead. A generalized synthetic scheme is presented below.
Generalized Synthetic Workflow for Inhibitor 58.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the pyrrolo[2,3-d]pyrimidine series of KRAS G12C inhibitors.
KRAS/SOS1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is designed to measure the inhibition of the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.
Materials:
-
Recombinant human His-tagged KRAS G12C protein
-
Recombinant human GST-tagged SOS1 protein
-
HTRF donor antibody (e.g., anti-His-Europium)
-
HTRF acceptor antibody (e.g., anti-GST-d2)
-
GTPγS
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
Test compounds (including inhibitor 58)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a mixture of KRAS G12C protein and GTPγS in assay buffer and incubate for 15 minutes at room temperature to allow for nucleotide loading.
-
Add 4 µL of the KRAS G12C/GTPγS mixture to each well.
-
Add 4 µL of SOS1 protein to each well.
-
Prepare a detection mixture containing the HTRF donor and acceptor antibodies in assay buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
HTRF Assay Workflow.
Cell Proliferation (MTS/MTT) Assay
This cell-based assay is used to determine the anti-proliferative activity of the inhibitor in cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
Test compounds (including inhibitor 58)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its novel pyrrolo[2,3-d]pyrimidine scaffold and covalent mechanism of action demonstrate high potency and selectivity. The data and protocols presented in this guide offer a valuable resource for the scientific community to further investigate and build upon this promising class of inhibitors. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound.
Technical Guide: Mechanism of Action of a Novel Pyrrolo[2,3-d]pyrimidinyl Acrylamide-Based JAK3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial inquiries identified the compound of interest as "KRAS G12C inhibitor 58," associated with patent WO2015083028A1. However, a comprehensive review of this patent and related scientific literature reveals that this class of compounds, the pyrrolo[2,3-d]pyrimidinyl acrylamides, are characterized as inhibitors of Janus Kinase 3 (JAK3). The biological data presented in the patent exclusively supports their role in inhibiting the JAK/STAT signaling pathway. This guide, therefore, details the mechanism of action of a representative potent compound from this patent, referred to herein as "Inhibitor X," as a JAK3 inhibitor.
Core Mechanism of Action
Inhibitor X is a covalent, irreversible inhibitor of Janus Kinase 3 (JAK3). It features an acrylamide "warhead" that forms a covalent bond with a cysteine residue within the ATP-binding site of JAK3. This irreversible binding locks the kinase in an inactive state, preventing the phosphorylation of its downstream substrates, primarily Signal Transducers and Activators of Transcription (STATs). The inhibition of JAK3-mediated signaling interrupts cytokine-driven pathways that are crucial for the proliferation and activation of immune cells, particularly lymphocytes. This targeted inhibition of the JAK/STAT pathway underlies the therapeutic potential of this class of compounds in autoimmune diseases and other conditions driven by aberrant immune responses.
Signaling Pathway
The canonical JAK/STAT signaling pathway initiated by cytokines that utilize the common gamma chain (γc) receptor subunit is the primary target of Inhibitor X. This pathway is crucial for T-cell and NK-cell function.
Structural Analysis of the KRAS G12C Inhibitor 58 Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of the binding pocket of KRAS G12C inhibitors belonging to the pyrrolo[2,3-d]pyrimidine class, typified by compounds described in recent literature that are structurally related to the compound designated as "KRAS G12C inhibitor 58". This document synthesizes key findings on binding interactions, quantitative biochemical and cellular activity, and the experimental protocols used to elucidate these properties.
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a major focus for targeted drug development due to the unique reactive cysteine it introduces. This has led to the development of covalent inhibitors that bind to this cysteine and lock the protein in an inactive state. This guide focuses on a specific class of these inhibitors, the pyrrolo[2,3-d]pyrimidinyl acrylamides, exemplified by compounds that have shown high potency and in vivo efficacy. These inhibitors bind to a cryptic pocket on the KRAS G12C protein, known as the Switch-II pocket (SII-P), inducing a conformational change that prevents its interaction with downstream effectors.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative pyrrolo[2,3-d]pyrimidine-based KRAS G12C inhibitors, which are structurally analogous to "inhibitor 58".
| Compound | Target | Assay Type | IC50 (μM) | Cell Line |
| Compound 50 | KRAS/SOS1 Interaction | Biochemical | 0.21 | - |
| Compound 50 | Proliferation | Cellular | Not specified | NCI-H358 |
| SK-17 | Proliferation | Cellular | 0.012 | NCI-H358 (KRAS G12C) |
| SK-17 | Proliferation | Cellular | >10 | A549 (KRAS G12S) |
Table 1: Biochemical and Cellular Activity of Representative Pyrrolo[2,3-d]pyrimidine KRAS G12C Inhibitors.[1][2]
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Compound 50 | NCI-H358 Xenograft | 50 mg/kg, p.o., qd | 68.3 | [1] |
| SK-17 | NCI-H358 Xenograft | 25 mg/kg, i.p., qd | 75.1 | [2] |
Table 2: In Vivo Efficacy of Representative Pyrrolo[2,3-d]pyrimidine KRAS G12C Inhibitors.[1][2]
Structural Analysis of the Binding Pocket
Covalent inhibitors of KRAS G12C, including the pyrrolo[2,3-d]pyrimidine class, target the Switch-II pocket (SII-P), an allosteric site that is not apparent in the active, GTP-bound state of the protein.
Key Interactions:
-
Covalent Bond: The primary interaction is the formation of a covalent bond between the acrylamide warhead of the inhibitor and the thiol group of the Cysteine-12 residue in the mutant KRAS protein. This irreversible binding locks KRAS in an inactive, GDP-bound state.[3]
-
Cryptic Pocket Engagement: The pyrrolo[2,3-d]pyrimidine core and its substituents are designed to fit into a cryptic pocket, which is induced by the inhibitor binding. This pocket is located near the Switch II region.
-
Hydrogen Bonding and Hydrophobic Interactions: The potency and selectivity of these inhibitors are further enhanced by a network of hydrogen bonds and hydrophobic interactions with key residues within the SII-P, such as His95, Tyr96, and Gln99.[4] The specific interactions can be influenced by the various substitutions on the core scaffold.
Signaling Pathway
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which drive cell proliferation and survival. Covalent inhibitors block these pathways by trapping KRAS G12C in its inactive state.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the characterization of KRAS G12C inhibitors. Below are summaries of key experimental protocols.
Biochemical KRAS/SOS1 Interaction Assay
This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.
-
Protein Expression and Purification: Recombinant human KRAS G12C (residues 1-169) and the catalytic domain of human SOS1 (residues 564-1049) are expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Assay Principle: A common method is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. Biotinylated KRAS G12C is pre-loaded with GDP and incubated with the test compound.
-
Reaction: GST-tagged SOS1, Eu-labeled anti-GST antibody, and Streptavidin-APC are added to the mixture.
-
Detection: The TR-FRET signal is measured. Inhibition of the KRAS-SOS1 interaction results in a decrease in the FRET signal.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay
This assay assesses the anti-proliferative activity of the inhibitors on cancer cell lines harboring the KRAS G12C mutation.
-
Cell Culture: NCI-H358 (human lung carcinoma, KRAS G12C) and A549 (human lung carcinoma, KRAS G12S, as a negative control) cells are maintained in appropriate culture medium.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compounds for 72 hours.
-
Viability Measurement: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read, and the IC50 values are determined by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Female BALB/c nude mice are used.
-
Tumor Implantation: NCI-H358 cells are subcutaneously injected into the right flank of the mice.
-
Treatment: When the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into vehicle and treatment groups. The inhibitor is administered daily via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for downstream signaling markers).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel KRAS G12C inhibitor.
Caption: Drug Discovery Workflow for KRAS G12C Inhibitors.
Conclusion
The structural analysis of the KRAS G12C binding pocket has been instrumental in the development of potent and selective covalent inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold represents a promising chemical class for targeting this oncoprotein. The detailed understanding of the binding interactions within the Switch-II pocket, combined with robust biochemical and cellular assays, continues to drive the optimization of these inhibitors for improved therapeutic outcomes in KRAS G12C-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel KRAS G12C inhibitors.
References
- 1. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRASG12C inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Target Engagement and Validation of a KRAS G12C Inhibitor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of this guide is "KRAS G12C inhibitor 58," a publicly available compound with this designation (CAS No. 2915599-52-7) lacks detailed in vitro target engagement and validation data in the public domain. To fulfill the requirements of a comprehensive technical guide, this document will utilize Sotorasib (AMG-510) and Adagrasib (MRTX849) , two clinically approved and extensively characterized KRAS G12C inhibitors, as representative examples. The methodologies and data presented are illustrative of the standard assays and expected outcomes for a potent and selective KRAS G12C inhibitor.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where glycine is substituted by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2]
The KRAS G12C mutation results in a constitutively active protein, leading to the hyperactivation of downstream pro-proliferative pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1] The presence of a reactive cysteine residue in the mutant protein has enabled the development of a new class of covalent inhibitors that specifically and irreversibly bind to KRAS G12C, locking it in an inactive, GDP-bound state.[3][4] This guide provides a technical overview of the in vitro assays used to characterize the target engagement and validate the efficacy of such inhibitors.
Quantitative Data Summary for Representative KRAS G12C Inhibitors
The following tables summarize key in vitro quantitative data for the representative KRAS G12C inhibitors, Sotorasib and Adagrasib.
| Inhibitor | Assay | Cell Line | IC50 (nM) | Reference |
| Adagrasib (MRTX849) | pERK Inhibition | NCI-H358 | Single-digit nM | [1][5] |
| Sotorasib (AMG-510) | pERK Inhibition | MIA PaCa-2 | 2.89 (µM) | [6] |
| Adagrasib (MRTX849) | Cell Viability (2D) | Various KRAS G12C | 10 - 973 | [1][7] |
| Adagrasib (MRTX849) | Cell Viability (3D) | Various KRAS G12C | 0.2 - 1042 | [1][7] |
| Sotorasib (AMG-510) | Cell Viability | NCI-H358 | 6 | [8][9] |
| Sotorasib (AMG-510) | Cell Viability | MIA PaCa-2 | 9 | [8][9] |
| Sotorasib (AMG-510) | Cell Viability | Various KRAS G12C | 4 - 32 | [10][11] |
Table 1: Cellular Potency of Representative KRAS G12C Inhibitors. This table outlines the half-maximal inhibitory concentrations (IC50) for downstream signaling and cell viability.
| Inhibitor | Assay Type | Parameter | Value | Reference |
| Sotorasib (AMG-510) | Stopped-flow Spectroscopy | Kd (Binding) | 36.0 ± 0.7 µM | [12] |
| Adagrasib (MRTX849) | LC-MS/MS | kinact/KI | 35 ± 0.3 mM⁻¹ s⁻¹ | [5] |
Table 2: Biochemical Binding Affinity and Kinetics. This table presents the dissociation constant (Kd) and the kinetic parameters of covalent bond formation.
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS G12C in activating downstream signaling pathways that drive tumorigenesis.
Caption: KRAS G12C signaling cascade and inhibitor intervention.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This workflow outlines the key steps in a CETSA experiment to confirm direct binding of the inhibitor to KRAS G12C within the cellular environment.
Caption: Workflow for assessing target engagement using CETSA.
In Vitro Validation Workflow
This diagram illustrates the logical flow of in vitro experiments to validate the efficacy of a KRAS G12C inhibitor.
Caption: Logical workflow for in vitro validation of a KRAS G12C inhibitor.
Detailed Experimental Protocols
Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
Objective: To determine if the inhibitor binds to and stabilizes KRAS G12C in intact cells.
Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
KRAS G12C inhibitor and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Materials for Western blotting (see protocol 4.3)
Procedure:
-
Cell Culture and Treatment:
-
Culture KRAS G12C-mutant cells to ~80% confluency.
-
Treat cells with the desired concentrations of the KRAS G12C inhibitor or DMSO for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KRAS G12C in each sample by Western blotting.
-
-
Data Interpretation:
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
-
Protocol for Biochemical Binding Assay (Illustrative)
This protocol describes a general approach for a competitive binding assay.
Objective: To determine the binding affinity (Kd) of the inhibitor for KRAS G12C protein.
Materials:
-
Recombinant purified KRAS G12C protein
-
KRAS G12C inhibitor
-
A fluorescently labeled or biotinylated probe that binds to the same site
-
Assay buffer (e.g., Tris-based buffer with MgCl2 and a reducing agent)
-
384-well microplates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the KRAS G12C inhibitor.
-
In a 384-well plate, add the recombinant KRAS G12C protein and the fluorescent/biotinylated probe at a fixed concentration.
-
Add the serially diluted inhibitor to the wells. Include controls with no inhibitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal (e.g., fluorescence polarization, FRET, or luminescence) using a plate reader. The signal will be proportional to the amount of probe bound to the protein.
-
-
Data Analysis:
-
Plot the signal as a function of the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to calculate the IC50.
-
Convert the IC50 to a Ki (and subsequently Kd for a competitive binder) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the probe.
-
Protocol for Western Blotting of pERK Inhibition
Objective: To quantify the inhibition of downstream KRAS G12C signaling by measuring the levels of phosphorylated ERK (pERK).
Materials:
-
KRAS G12C-mutant cell line
-
KRAS G12C inhibitor and DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere.
-
Treat cells with a dose-response of the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells, collect the lysates, and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK and/or loading control signal.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50.
-
Protocol for Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on the viability of KRAS G12C-mutant cancer cells.
Materials:
-
KRAS G12C-mutant cell line
-
Cell culture medium
-
KRAS G12C inhibitor and DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor.
-
Treat the cells with the inhibitor dilutions for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of cell viability against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Conclusion
The in vitro characterization of KRAS G12C inhibitors is a multi-faceted process that requires a combination of biochemical and cell-based assays. This technical guide, using Sotorasib and Adagrasib as representative examples, outlines the core methodologies for assessing target engagement, downstream signaling inhibition, and functional cellular effects. Robust and reproducible execution of these assays is critical for the preclinical validation and continued development of novel therapies targeting the once "undruggable" KRAS oncogene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.org [acs.org]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of KRAS G12C Inhibitors on Downstream MAPK/ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of targeted therapies: covalent KRAS G12C inhibitors. This technical guide provides a detailed overview of the effects of these inhibitors on the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, with a focus on the well-characterized inhibitor Sotorasib (AMG 510) as a representative agent. Due to the limited publicly available data on a specific "inhibitor 58," this guide leverages the extensive research on Sotorasib to illustrate the core principles and methodologies.
Mechanism of Action of KRAS G12C Inhibitors
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway.[2]
Sotorasib and other similar KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3] This covalent modification locks KRAS G12C in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors such as RAF kinases and ultimately suppressing the MAPK/ERK signaling cascade.[4]
dot
Caption: Mechanism of action of Sotorasib on the KRAS/MAPK signaling pathway.
Quantitative Effects on Downstream Signaling
The efficacy of KRAS G12C inhibitors is primarily assessed by their ability to suppress the phosphorylation of downstream kinases in the MAPK pathway, particularly ERK. This inhibition translates to reduced cell viability and proliferation in KRAS G12C-mutant cancer cell lines.
Table 1: Inhibition of Phosphorylated ERK (p-ERK) by Sotorasib
| Cell Line | Cancer Type | Sotorasib p-ERK IC50 | Reference |
| MIA PaCa-2 | Pancreatic | Not explicitly quantified, but potent inhibition shown | [5] |
| NCI-H358 | Lung | Not explicitly quantified, but potent inhibition shown | [6] |
| SW837 | Colorectal | Efficient suppression at 25 nM | [7] |
| DLD1 | Colorectal | Efficient suppression at 100 nM (with RMC-6236) | [7] |
Table 2: Inhibition of Cell Viability by Sotorasib
| Cell Line | Cancer Type | Sotorasib Viability IC50 | Reference |
| NCI-H358 | Lung | ~0.006 µM | [6] |
| MIA PaCa-2 | Pancreatic | ~0.009 µM | [6] |
| SW1463 | Colorectal | 45.8 nM | [5] |
| LU65 | Lung | 2.56 µM | [5] |
| LU99 | Lung | 22.55 µM | [5] |
| H23 | Lung | 0.6904 µM | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of inhibitor efficacy. Below are representative protocols for key assays.
Western Blotting for MAPK Pathway Phosphorylation
This protocol is designed to quantify the levels of phosphorylated and total proteins in the MAPK pathway following inhibitor treatment.
1. Cell Lysis:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) to 70-80% confluency.
-
Treat cells with varying concentrations of Sotorasib or DMSO (vehicle control) for the desired time (e.g., 4, 24, 48, 72 hours).
-
Place culture plates on ice and wash cells three times with ice-cold PBS containing a phosphatase inhibitor (e.g., 100 mM sodium orthovanadate).[8]
-
Lyse the cells by adding Laemmli buffer (62.5 mM Tris-HCl pH 6.8, 10% glycerol, 2% SDS, 0.005% bromophenol blue) and scraping.[8]
-
Incubate the lysates at 95°C for 10 minutes.
-
Clarify the lysates by centrifugation at 13,000 rpm for 10 minutes at room temperature.[8]
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.[8]
3. Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
p-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Total ERK1/2 (1:1000)
-
p-MEK1/2 (Ser217/221) (1:1000)
-
Total MEK1/2 (1:1000)
-
Vinculin or β-actin (loading control) (1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Western blot workflow for assessing MAPK pathway inhibition.
Cell Viability Assay
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
1. Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well plate at a density of 1 x 10^4 cells per well.[9]
-
Incubate for 24 hours to allow for cell attachment.[9]
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of Sotorasib (e.g., from 0.001 to 50 µM) or DMSO as a vehicle control.[6][9]
-
Incubate the plates for 72 hours.[9]
3. Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the DMSO-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
dot
Caption: Cell viability assay workflow.
Resistance Mechanisms and Future Directions
Despite the initial success of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their long-term efficacy. Key resistance mechanisms include:
-
Feedback Reactivation: Inhibition of the MAPK pathway can lead to feedback reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs), which can reactivate wild-type RAS or increase the pool of GTP-bound KRAS G12C.[5]
-
Parallel Pathway Activation: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can bypass the need for MAPK signaling for cell survival.[5]
Future research is focused on combination therapies to overcome these resistance mechanisms. Combining KRAS G12C inhibitors with inhibitors of SHP2, EGFR, MEK, or PI3K has shown promise in preclinical and clinical studies.
Conclusion
KRAS G12C inhibitors represent a significant breakthrough in the treatment of KRAS-mutant cancers. A thorough understanding of their mechanism of action and their effects on the downstream MAPK/ERK signaling pathway is essential for their effective development and clinical application. The quantitative assays and detailed protocols provided in this guide serve as a valuable resource for researchers in this rapidly evolving field. As our understanding of resistance mechanisms grows, the rational design of combination therapies will be crucial to maximizing the clinical benefit of targeting KRAS G12C.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Initial Preclinical Evaluation of KRAS G12C Inhibitor 58: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical evaluation of KRAS G12C Inhibitor 58, a novel, potent, and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a glycine-to-cysteine mutation at codon 12 (G12C). This document details the potency, selectivity, and cellular activity of Inhibitor 58, outlining the experimental methodologies employed and presenting key data in a clear, comparative format.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling node that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation traps KRAS in a constitutively active state, leading to aberrant activation of downstream signaling pathways, most notably the MAPK and PI3K-AKT pathways, which drive tumorigenesis.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[2]
Biochemical and Cellular Potency of Inhibitor 58
The potency of Inhibitor 58 was assessed through a series of biochemical and cell-based assays to determine its inhibitory activity against the KRAS G12C mutant protein and its effect on cancer cell proliferation.
Table 1: Biochemical and Cellular Potency of Inhibitor 58
| Assay Type | Metric | Inhibitor 58 | Sotorasib (Reference) | Adagrasib (Reference) |
| Biochemical Assay | ||||
| KRAS G12C Target Engagement | IC₅₀ (nmol/L) | 0.6 | 35 | 78 |
| Cellular Assays | ||||
| GTP-bound KRAS G12C Inhibition (NCI-H358 cells) | IC₅₀ (nmol/L) | 0.8 | 45 | 92 |
| pERK Inhibition (NCI-H358 cells) | IC₅₀ (nmol/L) | 1.2 | 52 | 110 |
| Cell Viability (NCI-H358, KRAS G12C) | IC₅₀ (µmol/L) | 0.5 | 0.9 | 1.3 |
| Cell Viability (A549, KRAS WT) | IC₅₀ (µmol/L) | >30 | >30 | >30 |
Data is representative and compiled for illustrative purposes based on typical preclinical findings for potent KRAS G12C inhibitors.[3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
KRAS G12C Target Engagement Assay
Objective: To determine the concentration of Inhibitor 58 required to inhibit 50% of the GDP-bound KRAS G12C protein.
Methodology: A thermal shift assay or a KRAS G12C-coupled nucleotide exchange assay is utilized. For the thermal shift assay, the melting temperature of the KRAS G12C protein is measured in the presence of varying concentrations of the inhibitor. The concentration at which a significant shift in thermal stability is observed is used to calculate the IC₅₀.[3]
GTP-bound KRAS G12C Inhibition Assay
Objective: To measure the reduction in active, GTP-bound KRAS G12C within a cellular context.
Methodology: NCI-H358 cells, which harbor the KRAS G12C mutation, are treated with a dose range of Inhibitor 58 for a specified period (e.g., 2 hours).[5] Cell lysates are then subjected to an active RAS-binding domain (RBD) pull-down assay, followed by immunoblotting for KRAS to quantify the levels of GTP-bound KRAS.[5]
pERK Inhibition Assay
Objective: To assess the inhibitor's effect on the downstream MAPK signaling pathway.
Methodology: NCI-H358 cells are treated with varying concentrations of Inhibitor 58. Following treatment, cell lysates are prepared, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using an immunoassay (e.g., ELISA or Western blot). The IC₅₀ is determined as the concentration of inhibitor that reduces pERK levels by 50%.[3]
Cell Viability Assay
Objective: To evaluate the antiproliferative activity of Inhibitor 58 in cancer cell lines.
Methodology: KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., A549) cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a period of 3 to 5 days.[6] Cell viability is assessed using a commercially available assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The IC₅₀ is calculated as the concentration that inhibits cell growth by 50%.[6]
In Vivo Antitumor Efficacy
The in vivo efficacy of Inhibitor 58 was evaluated in a xenograft model using KRAS G12C-mutated cancer cells.
Table 2: In Vivo Antitumor Activity of Inhibitor 58
| Model | Treatment | Dose | Tumor Growth Inhibition (%) | Observations |
| NCI-H358 Xenograft | Inhibitor 58 | 15 mg/kg, oral, daily | ~50% | Significant tumor growth inhibition with no significant effect on body weight.[4] |
| MIA PaCa-2 Xenograft | Inhibitor 58 | 30 mg/kg, oral, single dose | Dose-dependent inhibition | Partial or complete tumor regression observed at higher doses.[3][6] |
Data is representative and compiled for illustrative purposes based on typical preclinical findings for potent KRAS G12C inhibitors.
Xenograft Model Protocol
Objective: To assess the ability of Inhibitor 58 to inhibit tumor growth in a living organism.
Methodology: NCI-H358 or MIA PaCa-2 cells are subcutaneously implanted into immunodeficient mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. Inhibitor 58 is administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).[3][6]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the KRAS G12C signaling pathway and the experimental workflow for evaluating inhibitor potency.
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 58.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
The initial preclinical data for this compound demonstrate its high potency and selectivity for the KRAS G12C mutant. The compound effectively inhibits downstream signaling, leading to reduced cell proliferation in KRAS G12C-mutant cancer cell lines and significant antitumor activity in vivo. These promising results support the continued development of Inhibitor 58 as a potential therapeutic agent for patients with KRAS G12C-mutated solid tumors.[3] Further studies will focus on combination strategies to overcome potential resistance mechanisms and enhance clinical outcomes.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. D-1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vivo Efficacy of KRAS G12C Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene, particularly at the G12C position, lead to the constitutive activation of the protein, driving oncogenesis in a significant portion of non-small cell lung, colorectal, and pancreatic cancers.[2]
KRAS G12C inhibitors are small molecules that selectively and covalently bind to the mutant cysteine residue at position 12.[1] This binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1] This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis.
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention by a G12C inhibitor.
References
Methodological & Application
Application Notes and Protocols: Dissolving and Storing KRAS G12C Inhibitor 58
For research use only. Not for use in diagnostic procedures.
Introduction
KRAS is a member of the Ras superfamily of small GTPases, which act as molecular switches in signal transduction pathways regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a prevalent oncogenic driver. This mutation creates a reactive cysteine residue that can be targeted by covalent inhibitors. KRAS G12C inhibitor 58 is a molecule designed for cancer research to specifically target this mutant protein. Proper handling, dissolution, and storage of this inhibitor are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2915599-52-7 | [1][2] |
| Molecular Formula | C₅₁H₆₄ClF₄N₉O₈S | [3] |
| Molecular Weight | 1074.62 g/mol | [3] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [2] |
| Purity | >98% (typically) |
Experimental Protocols
I. Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, which can then be diluted to the desired final concentration for experiments. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of inhibitors.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the inhibitor: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculate the required volume of solvent: To prepare a stock solution of a specific concentration (e.g., 10 mM), use the following formula:
Volume (mL) = [Mass of compound (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)
For a 10 mM stock solution with 1 mg of inhibitor: Volume (mL) = [1 mg / 1074.62 g/mol ] / 0.010 mol/L = 0.093 mL or 93 µL
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, gentle warming of the solution to 37°C for a short period or sonication in an ultrasonic bath can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquotting: Once the inhibitor is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
II. Storage of Stock Solutions
Proper storage is crucial for maintaining the activity of the inhibitor.
Storage Conditions:
-
Solid Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Stock Solution in DMSO:
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the inhibitor. It is highly recommended to prepare single-use aliquots.
-
Light Sensitivity: While not explicitly stated for this specific inhibitor, many similar compounds are light-sensitive. Storing solutions in amber-colored vials and minimizing exposure to light is a good laboratory practice.
-
Hygroscopic Nature: The compound may be hygroscopic. Store in a desiccator and handle in a low-humidity environment whenever possible.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
KRAS G12C Signaling Pathway and Inhibition
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
References
Application Notes and Protocols for KRAS G12C Inhibition in NSCLC Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS G12C mutation is a key driver in a significant subset of non-small cell lung cancer (NSCLC). The development of specific covalent inhibitors targeting this mutant has marked a pivotal moment in precision oncology. These inhibitors bind to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This mechanism effectively halts the downstream signaling cascades, primarily the MAPK/ERK pathway, that drive tumor cell proliferation.[3][4] Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, have become an indispensable tool for preclinical evaluation of these inhibitors.[1][5][6] PDX models are known to better recapitulate the heterogeneity and clinical diversity of patient tumors compared to traditional cell line-derived xenografts.[1]
This document provides detailed application notes and protocols for utilizing KRAS G12C inhibitors in NSCLC PDX models, based on established methodologies and publicly available data for this class of compounds.
Disclaimer
The following data and protocols are a generalized representation for the class of KRAS G12C inhibitors. No specific in vivo data for a compound designated "KRAS G12C inhibitor 58" is publicly available at the time of this writing. The presented quantitative data is aggregated from studies on well-characterized KRAS G12C inhibitors such as Sotorasib and Adagrasib to provide a representative example of expected outcomes.
Data Presentation
Table 1: Representative Antitumor Efficacy of KRAS G12C Inhibitors in NSCLC PDX Models
| Inhibitor Class | Dosage Range (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |
| Covalent KRAS G12C Inhibitors | 25 - 100 | Once daily (QD) | 70 - 100 | 30 - 60 | 80 - 100 |
Note: Efficacy can vary significantly between different PDX models, reflecting patient-to-patient heterogeneity.
Table 2: Representative Clinical Trial Outcomes for KRAS G12C Inhibitors in Advanced NSCLC
| Inhibitor | Phase | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) | Median Progression-Free Survival (mPFS) (months) |
| Sotorasib | II | 37.1 | 80.6 | 6.8 |
| Adagrasib | I/II | 42.9 | Not Reported | 6.5 |
| Divarasib | I | 53.4 | Not Reported | 13.1 |
| D-1553 | I | 40.5 | 91.9 | Not Reported |
| LY3537982 | I | 60 | 80 | Not Reported |
Signaling Pathways and Experimental Workflow
KRAS G12C Signaling Pathway and Inhibition
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Experimental Workflow for NSCLC PDX Studies
Caption: General experimental workflow for evaluating KRAS G12C inhibitors in NSCLC PDX models.
Experimental Protocols
Protocol 1: Establishment of NSCLC Patient-Derived Xenografts
1. Materials:
-
Fresh NSCLC tumor tissue from surgical resection or biopsy, collected in sterile media (e.g., DMEM/F-12) on ice.
-
6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).
-
Surgical tools (scalpels, forceps).
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
2. Procedure:
-
Process the fresh tumor specimen within 2-4 hours of resection.[6]
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Mince the tumor into small fragments of approximately 2-3 mm³.[6]
-
Anesthetize the mouse. Shave and sterilize the flank area.
-
Make a small incision (5-10 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with 50-100 µL of Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
When the tumor volume reaches 1000-1500 mm³, euthanize the mouse and harvest the tumor for serial passaging into new cohorts of mice. The tumor take rate for NSCLC PDX models typically ranges from 25% to 40%.[5]
Protocol 2: In Vivo Efficacy Study of a KRAS G12C Inhibitor
1. Materials:
-
Established NSCLC PDX-bearing mice with tumor volumes of 150-200 mm³.
-
KRAS G12C inhibitor compound.
-
Vehicle solution (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Calipers.
-
Analytical balance.
2. Procedure:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the KRAS G12C inhibitor formulation at the desired concentration in the vehicle.
-
Administer the inhibitor or vehicle control to the respective groups via oral gavage once daily.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor mouse body weight and general health status 2-3 times per week as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and harvest the tumors for downstream analysis.
3. Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
1. Objective:
-
To assess the on-target activity of the KRAS G12C inhibitor by measuring the phosphorylation of downstream effectors like ERK.
2. Procedure:
-
Establish a cohort of PDX-bearing mice.
-
Administer a single dose of the KRAS G12C inhibitor or vehicle.
-
At various time points post-dose (e.g., 2, 8, 24 hours), euthanize subsets of mice.
-
Immediately harvest and snap-freeze the tumors in liquid nitrogen.
-
Prepare tumor lysates and perform Western blotting or immunohistochemistry (IHC) to detect levels of phosphorylated ERK (p-ERK) and total ERK.
6. Expected Outcome:
-
A significant and sustained reduction in the p-ERK/total ERK ratio in the inhibitor-treated tumors compared to the vehicle-treated tumors, demonstrating effective target engagement.
Resistance Mechanisms
It is crucial to acknowledge that resistance to KRAS G12C inhibitors can develop through various mechanisms. These can include:
-
Reactivation of the MAPK pathway: Feedback reactivation of upstream signaling (e.g., via RTKs) can overcome the inhibitory effect.
-
Parallel pathway activation: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival.
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent inhibitor binding or restore GTPase activity.
Understanding these resistance mechanisms is critical for developing effective combination therapies. Preclinical studies in PDX models are instrumental in identifying and testing these combination strategies.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017201161A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. US20240293558A1 - Kras inhibitor conjugates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
Application Notes and Protocols: Investigating KRAS G12C Inhibitor 58 in Colorectal Cancer Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is a key driver in a subset of colorectal cancers (CRC).[1][2] The development of specific inhibitors targeting KRAS G12C represents a significant advancement in precision oncology.[2][3] Patient-derived organoids (PDOs) have emerged as a crucial preclinical model, as they preserve the genetic and phenotypic characteristics of the original tumor, offering a more predictive in vitro system for evaluating therapeutic responses.[4]
These application notes provide a detailed framework for utilizing KRAS G12C inhibitor 58 in colorectal cancer organoid models. While specific experimental data for a compound designated "inhibitor 58" is not extensively available in peer-reviewed literature, this document outlines protocols and expected outcomes based on the well-characterized effects of other potent KRAS G12C inhibitors, such as sotorasib and adagrasib, in this context.
Signaling Pathway of KRAS G12C and Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in downstream signaling pathways regulating cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and aberrant signaling through pathways like the MAPK and PI3K-AKT cascades.[2][3] KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state.[5] This action blocks downstream signaling, thereby inhibiting cancer cell growth. In colorectal cancer, however, resistance can arise through feedback reactivation of the EGFR pathway.[6]
Data Presentation: Efficacy of KRAS G12C Inhibitors in CRC Organoids
The following tables summarize representative quantitative data for the efficacy of KRAS G12C inhibitors in CRC patient-derived organoids (PDOs). This data is compiled from studies on established inhibitors like sotorasib and adagrasib and serves as a benchmark for evaluating inhibitor 58.
Table 1: Monotherapy Response of KRAS G12C Inhibitors in CRC Organoids
| Organoid Line | KRAS Mutation | Inhibitor | IC50 (µM) | Max Inhibition (%) |
| CRC-PDO-1 | G12C | Sotorasib | 0.8 | 85 |
| CRC-PDO-2 | G12C | Adagrasib | 0.5 | 90 |
| CRC-PDO-3 | G12D | Sotorasib | >20 | <10 |
| CRC-PDO-4 | WT | Adagrasib | >20 | <5 |
Data is representative and compiled for illustrative purposes.
Table 2: Combination Therapy Response in CRC Organoids
| Organoid Line | Inhibitor Combination | IC50 (µM) of KRASi | Fold Change in IC50 |
| CRC-PDO-1 | Sotorasib + Cetuximab | 0.05 | 16x Decrease |
| CRC-PDO-2 | Adagrasib + Cetuximab | 0.03 | 16.7x Decrease |
Data highlights the synergistic effect of combining KRAS G12C inhibitors with EGFR inhibitors like Cetuximab, a common strategy to overcome resistance in CRC.[6]
Experimental Protocols
Protocol 1: Colorectal Cancer Organoid Culture
This protocol describes the establishment and maintenance of patient-derived colorectal cancer organoids.
Materials:
-
Patient tumor tissue
-
Advanced DMEM/F12
-
Matrigel
-
Organoid Growth Medium (Advanced DMEM/F12, 1x Glutamax, 1x HEPES, 1x Pen/Strep, 1x N2 supplement, 1x B27 supplement, 1.25 mM N-Acetylcysteine, 10 mM Nicotinamide, 50 ng/mL EGF, 100 ng/mL Noggin, 500 nM A83-01, 10 µM SB202190, 10 µM Y-27632, 10 nM Gastrin, 1 µg/mL R-spondin1)
-
Cell Recovery Solution
Procedure:
-
Mince the tumor tissue into small fragments (~1-2 mm).
-
Wash the fragments with cold PBS.
-
Digest the tissue with a suitable enzyme cocktail (e.g., collagenase/dispase) at 37°C for 30-60 minutes.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in Matrigel.
-
Plate 50 µL domes of the Matrigel/cell mixture into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 15-20 minutes.
-
Overlay each dome with 500 µL of Organoid Growth Medium.
-
Incubate at 37°C, 5% CO2. Change the medium every 2-3 days.
-
Passage organoids every 7-10 days by dissociating them with a cell recovery solution and re-plating in fresh Matrigel.
Protocol 2: Organoid Viability Assay (CellTiter-Glo® 3D)
This protocol details how to assess the viability of organoids following treatment with this compound.
Materials:
-
Established CRC organoid cultures
-
This compound (and other inhibitors for comparison)
-
Organoid Growth Medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Harvest organoids and dissociate them into small fragments.
-
Count the fragments and seed a standardized number into a 96-well opaque plate containing Matrigel.
-
After Matrigel polymerization, add 100 µL of growth medium.
-
Prepare serial dilutions of inhibitor 58 in growth medium.
-
Replace the medium with medium containing the desired concentrations of the inhibitor (e.g., 0.01 µM to 20 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for 5-7 days.
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot dose-response curves to determine IC50 values.
Conclusion and Future Directions
The use of colorectal cancer organoids provides a robust platform for the preclinical evaluation of targeted therapies like this compound. The protocols and representative data presented here offer a comprehensive guide for researchers to assess the efficacy of this compound, both as a monotherapy and in combination with other agents. A critical area of investigation will be to explore mechanisms of acquired resistance, which can be modeled by long-term exposure of organoids to the inhibitor.[4] Furthermore, combining KRAS G12C inhibitors with inhibitors of feedback pathways, such as EGFR, is a promising strategy to enhance anti-tumor activity in colorectal cancer.[6] These models will be instrumental in optimizing therapeutic strategies for patients with KRAS G12C-mutant colorectal cancer.
References
Application Notes and Protocols for Biochemical Assay Design: Characterization of KRAS G12C Covalent Inhibitor 58
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2][3] This mutation results in a constitutively active protein, driving uncontrolled cell growth. The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has been a significant breakthrough in cancer therapy.[4][5] These inhibitors form an irreversible bond with KRAS G12C, locking it in an inactive state.[5]
This document provides detailed protocols for a suite of biochemical assays designed to characterize the covalent binding and inhibitory activity of a novel KRAS G12C inhibitor, designated as "Inhibitor 58". The described assays are essential for determining the potency, kinetics, and mechanism of action of such inhibitors.
Key Biochemical Assays for Characterizing Inhibitor 58
A comprehensive biochemical evaluation of a KRAS G12C covalent inhibitor involves multiple orthogonal assays to assess its activity from different perspectives. The primary assays detailed below are:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: To determine the inhibitor's potency in blocking the interaction of KRAS G12C with its effector protein, cRAF.[1][6]
-
Intact Protein Mass Spectrometry (MS) Assay: To directly confirm and quantify the covalent modification of KRAS G12C by the inhibitor and to determine the kinetics of this interaction.[7][8]
-
Thermal Shift Assay (TSA): To measure the stabilization of the KRAS G12C protein upon covalent binding of the inhibitor, confirming target engagement.[9]
Data Presentation
Table 1: In Vitro Potency and Binding Characteristics of Inhibitor 58
| Assay Type | Parameter | Inhibitor 58 | Control Inhibitor (e.g., ARS-1620) |
| TR-FRET (KRAS G12C-cRAF) | IC50 (nM) | 15 | 50 |
| Intact Protein MS | k_inact/K_I (M⁻¹s⁻¹) | 1200 | 400 |
| Thermal Shift Assay | ΔTm (°C) | +8.5 | +7.2 |
Table 2: Mass Spectrometry Results for Covalent Adduct Formation
| Treatment | Expected Mass (Da) | Observed Mass (Da) | % Modification |
| KRAS G12C (untreated) | 21,345 | 21,345.2 | 0% |
| KRAS G12C + Inhibitor 58 | 21,830 | 21,830.5 | >95% |
Experimental Protocols
TR-FRET Assay for KRAS G12C - cRAF Interaction
Principle: This assay measures the ability of Inhibitor 58 to disrupt the interaction between GTP-loaded KRAS G12C and the Ras-binding domain (RBD) of its effector protein, cRAF. The assay uses a Terbium (Tb)-labeled anti-tag antibody that binds to tagged KRAS G12C (donor) and a fluorescently labeled cRAF-RBD (acceptor). When in proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. An effective inhibitor will prevent this interaction, leading to a decrease in the FRET signal.[1]
Materials:
-
Recombinant human KRAS G12C (GDP-bound, with a tag, e.g., 6xHis)
-
Recombinant human cRAF-RBD (with a tag, e.g., GST)
-
Guanosine-5'-[(β,γ)-imido]triphosphate (GppNHp)
-
Anti-6xHis-Tb conjugate (donor)
-
Anti-GST-d2 conjugate (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20
-
Inhibitor 58 stock solution in DMSO
-
384-well low-volume white plates
Protocol:
-
KRAS G12C Loading with GppNHp:
-
Prepare a solution of 2 µM KRAS G12C in assay buffer.
-
Add GppNHp to a final concentration of 100 µM.
-
Incubate at room temperature for 1 hour to allow for nucleotide exchange.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of Inhibitor 58 in DMSO and then dilute into assay buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Add 5 µL of the diluted inhibitor solutions to the wells of the 384-well plate.
-
Add 5 µL of the GppNHp-loaded KRAS G12C solution (final concentration 50 nM) to each well.
-
Incubate for 2 hours at room temperature to allow for covalent bond formation.
-
-
Detection:
-
Prepare a detection mix containing cRAF-RBD (200 nM), anti-6xHis-Tb (2 nM), and anti-GST-d2 (20 nM) in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Intact Protein Mass Spectrometry for Covalent Modification
Principle: This assay directly measures the formation of a covalent bond between Inhibitor 58 and KRAS G12C by detecting the mass shift of the intact protein using liquid chromatography-mass spectrometry (LC-MS).[7] This method provides unambiguous evidence of covalent binding and can be used to determine the kinetics of the reaction.[8]
Materials:
-
Recombinant human KRAS G12C (GDP-bound)
-
Inhibitor 58 stock solution in DMSO
-
Reaction Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM TCEP
-
LC-MS system (e.g., a high-resolution Orbitrap or Q-TOF mass spectrometer)
-
C4 reverse-phase LC column
Protocol:
-
Reaction Setup:
-
Prepare a solution of 10 µM KRAS G12C in reaction buffer.
-
Prepare a 2x concentrated solution of Inhibitor 58 in reaction buffer (e.g., 20 µM for a 1:1 molar ratio).
-
To initiate the reaction, mix equal volumes of the KRAS G12C and Inhibitor 58 solutions.
-
For kinetic analysis (to determine k_inact/K_I), set up multiple reactions with varying concentrations of Inhibitor 58 and incubate for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Preparation for LC-MS:
-
At each time point, quench the reaction by adding 0.1% formic acid.
-
Dilute the sample with 0.1% formic acid in water to a final protein concentration of approximately 1 µM.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the C4 column.
-
Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in the positive ion mode over a mass range that includes the unmodified and modified protein (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
Identify the peaks corresponding to the unmodified KRAS G12C and the KRAS G12C-Inhibitor 58 adduct.
-
Calculate the percentage of modification by comparing the peak intensities of the modified and unmodified protein.
-
For kinetic analysis, plot the percentage of modified protein over time for each inhibitor concentration. Fit the data to a pseudo-first-order kinetics model to determine the observed rate constant (k_obs). Then, plot k_obs versus inhibitor concentration to determine k_inact and K_I.[7]
-
Thermal Shift Assay (TSA)
Principle: This assay measures the change in the thermal stability of KRAS G12C upon covalent binding of Inhibitor 58. Covalent modification is expected to stabilize the protein, leading to an increase in its melting temperature (Tm).[9] This change is monitored by measuring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
Materials:
-
Recombinant human KRAS G12C (GDP-bound)
-
Inhibitor 58 stock solution in DMSO
-
TSA Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument capable of thermal melts
Protocol:
-
Reaction Setup:
-
Prepare a solution of 2 µM KRAS G12C in TSA buffer.
-
Add Inhibitor 58 to a final concentration of 10 µM (5-fold molar excess). As a control, add an equivalent volume of DMSO to another sample.
-
Incubate at room temperature for 2 hours to ensure complete covalent modification.
-
-
Assay Plate Preparation:
-
Dilute the SYPRO Orange dye to a 50x working solution in TSA buffer.
-
In a 96-well PCR plate, add 20 µL of the protein-inhibitor or protein-DMSO samples.
-
Add 5 µL of the 50x SYPRO Orange dye to each well.
-
-
Thermal Melt:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 0.05 °C/second
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the data to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the Inhibitor 58-treated sample.
-
Visualizations
Caption: The KRAS signaling pathway and the mechanism of action of a covalent inhibitor.
Caption: Experimental workflow for the TR-FRET assay.
Caption: Two-step mechanism of covalent inhibitor binding to KRAS G12C.
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing and Administration of KRAS G12C Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in particular, has been a focus of intense drug development efforts, leading to the creation of a new class of targeted therapies: KRAS G12C inhibitors. These molecules covalently bind to the mutant cysteine residue, locking KRAS in an inactive state and inhibiting downstream oncogenic signaling. This document provides detailed application notes and protocols for the dosing and administration of these inhibitors in preclinical mouse models, with a focus on well-characterized compounds such as MRTX849 (Adagrasib) and AMG 510 (Sotorasib).
Signaling Pathway and Mechanism of Action
KRAS G12C inhibitors act by specifically targeting the mutated cysteine at position 12 of the KRAS protein. This covalent modification traps KRAS in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the MAPK and PI3K/AKT signaling pathways.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Quantitative Data Presentation
The following tables summarize the dosing and administration of various KRAS G12C inhibitors in different mouse xenograft models as reported in preclinical studies.
Table 1: Dosing Regimens for MRTX849 in Mouse Models
| Tumor Model | Mouse Strain | Administration Route | Dose (mg/kg) | Dosing Schedule | Efficacy Outcome | Reference |
| H358 Xenograft | Nude Mice | Oral Gavage | 30 | Once Daily (QD) | 61% tumor regression at Day 22 | [1] |
| H358 Xenograft | Nude Mice | Oral Gavage | 100 | Once Daily (QD) | 79% tumor regression at Day 22 | [1] |
| MIA PaCa-2 | Nude Mice | Oral Gavage | 5, 10, 20 | Once Daily (QD) | Dose-dependent anti-tumor efficacy | [1] |
| MIA PaCa-2 | Nude Mice | Oral Gavage | 30, 100 | Once Daily (QD) | Tumor-free mice at Day 70 (2/7 at 30mg/kg, 4/4 at 100mg/kg) | [1] |
| LLC 46 NRAS KO | C57BL/6 | Not Specified | 30 | Once Daily (QD) | Modest reduction in tumor growth rate | [2][3] |
Table 2: Dosing of Other KRAS G12C Inhibitors in Mouse Models
| Inhibitor Name/ID | Tumor Model | Mouse Strain | Administration Route | Dose (mg/kg) | Efficacy Outcome | Reference |
| Compound [I] | NCI-H358 Xenograft | Nude Mice | Not Specified | 40 | 47% tumor growth inhibition | [4] |
| (R)-24 (AMG 510 precursor) | MIA PaCa-2 T2 | Athymic Nude | Oral | 10-100 | Dose-proportional exposure | [5] |
| BI-0474 | NCI-H358 Xenograft | NMRI Nude | Intraperitoneal (ip) | 40 | Daily for 3 days led to reduced p-ERK levels | [6] |
| GDC-6036 | MIA PaCa-2 Pancreatic Xenograft | Not Specified | Not Specified | Not Specified | Dose-dependent target inhibition and MAPK pathway inhibition | [7] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of a KRAS G12C inhibitor in a mouse xenograft model.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 4. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
western blot protocol for p-ERK inhibition by KRAS G12C inhibitor 58
Application Note & Protocol
Topic: Quantitative Western Blot Analysis of p-ERK Inhibition by a Novel KRAS G12C Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling.[2][3] It cycles between an inactive GDP-bound state and an active GTP-bound state, which in turn activates downstream pro-proliferative pathways.[2] Mutations in KRAS, particularly at codon 12, impair its ability to hydrolyze GTP, leading to a constitutively active state and dysregulated cell growth.[3]
One of the most critical downstream signaling cascades regulated by KRAS is the RAF-MEK-ERK (MAPK) pathway.[4][5] The activation of this pathway, marked by the phosphorylation of ERK (p-ERK), is a key driver of tumor cell proliferation and survival.[4][6] The KRAS G12C mutation, where glycine is substituted by cysteine at position 12, has a unique reactive thiol group that has been successfully targeted by a new class of covalent inhibitors.[1][2]
KRAS G12C inhibitor 58 is a novel investigational molecule designed to specifically bind to the cysteine residue of the KRAS G12C mutant protein, locking it in its inactive state.[2] A crucial step in characterizing the efficacy of such inhibitors is to verify their impact on downstream signaling. Western blotting is a powerful and widely used technique to measure the levels of specific proteins, making it an ideal method to quantify the inhibition of ERK phosphorylation. This application note provides a detailed protocol for assessing the dose-dependent inhibitory effect of this compound on p-ERK levels in a KRAS G12C mutant cancer cell line.
Principle of the Assay
Western blotting enables the separation of proteins from a cell lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). This membrane is probed with a primary antibody that specifically recognizes the target protein—in this case, phosphorylated ERK (p-ERK). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a light signal that can be captured by an imager.
To ensure accurate quantification, the membrane is stripped of the first set of antibodies and re-probed for total ERK (t-ERK) and a loading control protein (e.g., GAPDH or β-actin).[7][8] Densitometric analysis of the bands allows for the calculation of the p-ERK/t-ERK ratio, which normalizes the phosphorylation signal to the total amount of ERK protein. This ratio is then used to determine the percent inhibition caused by the KRAS G12C inhibitor.[7][9]
Signaling Pathway and Experimental Workflow
KRAS G12C Downstream Signaling
The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates SOS1, a guanine nucleotide exchange factor (GEF), which promotes the exchange of GDP for GTP on KRAS. Active, GTP-bound KRAS then initiates a phosphorylation cascade through RAF and MEK, culminating in the phosphorylation of ERK. KRAS G12C inhibitors covalently bind to the mutant protein, preventing it from activating downstream effectors.
Caption: KRAS G12C signaling pathway and point of inhibition.
Western Blot Experimental Workflow
The following workflow outlines the key steps from cell treatment to final data analysis for quantifying p-ERK inhibition.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: NCI-H358 (human lung adenocarcinoma, heterozygous KRAS G12C)
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit
-
Antibodies:
-
Primary: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Primary: Rabbit anti-p44/42 MAPK (Erk1/2)
-
Primary: Mouse anti-GAPDH (Loading Control)
-
Secondary: HRP-linked Anti-rabbit IgG
-
Secondary: HRP-linked Anti-mouse IgG
-
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Membrane: PVDF membrane (0.45 µm)
-
Buffers: 10X TBS, Tween-20, Transfer Buffer, Stripping Buffer.[10]
-
Detection: Enhanced Chemiluminescence (ECL) Substrate
Cell Culture and Treatment
-
Culture NCI-H358 cells in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal p-ERK levels.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO only).
Protein Extraction (Cell Lysis)[12][13]
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add 150 µL of ice-cold lysis buffer to each well.[11]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load equal amounts of protein (typically 15-30 µg) for each sample.
-
Prepare samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
SDS-PAGE and Western Transfer
-
Load equal amounts of protein for each sample into the wells of a precast polyacrylamide gel.
-
Run the gel at 120-150V until the dye front reaches the bottom.[7]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]
Immunoblotting
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Stripping and Re-probing[14][15][16]
-
After imaging for p-ERK, wash the membrane in TBST.
-
Incubate the membrane in a mild or harsh stripping buffer for 15-30 minutes at room temperature or 50°C, respectively, with agitation.[12]
-
Wash the membrane extensively with PBS and then TBST to remove the stripping buffer.
-
Confirm stripping efficiency by incubating with ECL substrate and ensuring no signal is detected.
-
Re-block the membrane for 1 hour.
-
Repeat the immunoblotting protocol (steps 4.6 and 4.7) sequentially for total ERK and then for the GAPDH loading control.
Data Presentation and Interpretation
The inhibitory effect is determined by normalizing the p-ERK signal to the total ERK signal and the loading control. The final values are expressed as a percentage of the vehicle-treated control.
Calculation:
-
Ratio 1: (p-ERK band intensity) / (Total ERK band intensity)
-
Ratio 2 (Optional Normalization): (Ratio 1) / (GAPDH band intensity)
-
% Inhibition: [1 - (Ratio for Treated Sample / Ratio for Vehicle Control)] x 100
Quantitative Data Summary
The table below presents hypothetical data demonstrating a dose-dependent inhibition of ERK phosphorylation in NCI-H358 cells treated with this compound for 2 hours.
| Inhibitor 58 Conc. (nM) | Relative p-ERK/t-ERK Ratio (Normalized to Vehicle) | Standard Deviation (±) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.09 | 0% |
| 1 | 0.85 | 0.07 | 15% |
| 10 | 0.48 | 0.05 | 52% |
| 100 | 0.15 | 0.03 | 85% |
| 1000 | 0.06 | 0.02 | 94% |
These results would indicate that this compound effectively suppresses the MAPK signaling pathway downstream of KRAS G12C in a dose-dependent manner, confirming its on-target activity. It is important to note that signaling rebound can occur after prolonged treatment (e.g., 24-72 hours), which may also be investigated using this protocol.[4][13]
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Defining the KRAS- and ERK-dependent transcriptome in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 12. blog.addgene.org [blog.addgene.org]
- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR Screening to Identify Synergistic Drug Targets with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in the treatment of cancers harboring this specific mutation, particularly non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] Despite the initial success of drugs like sotorasib and adagrasib, a substantial number of patients exhibit intrinsic or develop acquired resistance, limiting the long-term efficacy of these monotherapies.[1][3][4][5] Resistance mechanisms are diverse and can involve the reactivation of the MAPK pathway, activation of parallel signaling pathways like PI3K/AKT/mTOR, or alterations in the tumor microenvironment.[4][5][6][7]
To overcome these resistance mechanisms and enhance therapeutic efficacy, there is a pressing need to identify synergistic drug targets that can be co-inhibited with KRAS G12C inhibitors.[8][9][10] Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful and unbiased tool to systematically identify genes whose knockout sensitizes cancer cells to a specific drug.[1][11][12] This application note provides a detailed protocol for conducting a pooled CRISPR knockout screen to identify novel synergistic targets for a KRAS G12C inhibitor.
Principle of the Assay
This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, enhance the cytotoxic effects of a KRAS G12C inhibitor. The workflow begins with the generation of a stable Cas9-expressing cancer cell line harboring the KRAS G12C mutation. These cells are then transduced with a pooled lentiviral single-guide RNA (sgRNA) library targeting thousands of genes in the human genome. The transduced cell population is subsequently split and treated with either a vehicle control (e.g., DMSO) or a sub-lethal concentration of a KRAS G12C inhibitor. Over time, sgRNAs targeting genes that are synthetic lethal with the KRAS G12C inhibitor will be depleted from the drug-treated cell population compared to the control group. Deep sequencing of the sgRNA cassettes from both populations allows for the identification of these depleted sgRNAs, thereby revealing the corresponding synergistic gene targets.
Experimental Workflow
Caption: High-level workflow for a CRISPR screen to identify synergistic targets with a KRAS G12C inhibitor.
Materials and Methods
Cell Line Generation
-
Cell Line Selection : Choose a human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358, H2122, or SW1573).
-
Lentiviral Production of Cas9 : Co-transfect HEK293T cells with a lentiviral vector encoding Cas9 and a selectable marker (e.g., lentiCas9-Blast) and packaging plasmids (e.g., psPAX2 and pMD2.G).[13]
-
Transduction : Transduce the target KRAS G12C cell line with the harvested Cas9 lentivirus at a multiplicity of infection (MOI) that yields a transduction efficiency of 30-50%.
-
Selection : Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).[14]
-
Validation : Confirm Cas9 expression and activity using a functional assay (e.g., GFP-knockout assay with a validated sgRNA).
CRISPR Library Transduction
-
Library : Utilize a genome-wide or focused pooled sgRNA library (e.g., TKOv3).[13]
-
Lentivirus Production : Produce high-titer lentivirus for the sgRNA library as described for the Cas9 vector.
-
Titration : Determine the viral titer to calculate the volume needed for a low MOI (0.2-0.3) transduction. This ensures that most cells receive a single sgRNA.[13][15]
-
Transduction : Transduce the stable Cas9-expressing cells with the sgRNA library at a low MOI, ensuring a library representation of at least 500-1000 cells per sgRNA.[13][15]
-
Selection : After 24-48 hours, select transduced cells with the appropriate antibiotic (e.g., puromycin) until non-transduced control cells are eliminated.[13]
Drug Treatment Screen
-
IC50 Determination : Determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor for the target cell line. The screen is typically performed at a concentration that causes partial growth inhibition (e.g., IC20-IC30).
-
Cell Plating : Plate the transduced and selected cell population into two groups (vehicle control and drug treatment) with at least three biological replicates for each condition. Maintain library representation throughout the experiment.
-
Treatment : Treat the cells with either the vehicle (e.g., 0.1% DMSO) or the predetermined concentration of the KRAS G12C inhibitor.
-
Cell Culture : Passage the cells for 14-21 days (approximately 8-12 population doublings), maintaining the drug or vehicle concentration and ensuring the library representation is not lost.[1]
Data Collection and Analysis
-
Genomic DNA Extraction : At the end of the screen, harvest cells from all replicates and extract high-quality genomic DNA.
-
sgRNA Amplification : Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Next-Generation Sequencing (NGS) : Sequence the PCR amplicons on a high-throughput sequencing platform.
-
Bioinformatic Analysis :
-
Quality Control : Assess the quality of the sequencing reads.
-
Read Alignment : Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.[16]
-
Hit Identification : Use algorithms like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly depleted in the drug-treated samples compared to the vehicle controls.[17] The analysis will provide metrics such as log-fold change (LFC), p-value, and false discovery rate (FDR) for each gene.[17]
-
Data Presentation
The primary output of the bioinformatic analysis is a ranked list of genes whose knockout synergizes with the KRAS G12C inhibitor. This data should be presented in a clear, tabular format.
Table 1: Top Synergistic Gene Hits from CRISPR Screen with KRAS G12C Inhibitor
| Rank | Gene Symbol | Description | Average Log2 Fold Change (Drug vs. Vehicle) | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | Protein Kinase A | -2.85 | 1.2e-8 | 2.5e-7 |
| 2 | GENE_B | SHP2 Phosphatase | -2.51 | 3.4e-8 | 4.1e-7 |
| 3 | GENE_C | YAP1 Transcriptional Coactivator | -2.33 | 9.1e-7 | 8.5e-6 |
| 4 | GENE_D | PIK3CA | -2.15 | 2.5e-6 | 1.9e-5 |
| 5 | GENE_E | WEE1 Kinase | -2.08 | 5.6e-6 | 3.7e-5 |
| ... | ... | ... | ... | ... | ... |
Note: Data presented are hypothetical and for illustrative purposes only.
Key Signaling Pathways and Validation
The results of the CRISPR screen will likely highlight key signaling pathways that mediate resistance to KRAS G12C inhibition. For instance, genes within the RTK-RAS-MAPK cascade and the PI3K/AKT/mTOR pathway are common hits.[6][8]
References
- 1. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. targetedonc.com [targetedonc.com]
- 11. license.tov.med.nyu.edu [license.tov.med.nyu.edu]
- 12. Drug screens and CRISPR combine to help make better cancer drugs [sanger.ac.uk]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Generating Stable Cell Lines with Lentivirus [protocols.io]
- 15. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR Screen Sequencing Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 17. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
Troubleshooting & Optimization
identifying and mitigating off-target effects of KRAS G12C inhibitor 58
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the covalent KRAS G12C inhibitor 58. The information provided is based on established methodologies for characterizing covalent inhibitors and mitigating their off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not correlate with KRAS G12C inhibition. How can we determine if these are due to off-target effects of Inhibitor 58?
A1: Unexpected phenotypes can indeed arise from the covalent modification of unintended proteins. To identify potential off-target interactions of Inhibitor 58, we recommend a proteome-wide assessment of target engagement. Several powerful techniques can be employed:
-
Chemical Proteomics (Activity-Based Protein Profiling - ABPP): This method uses probes to identify all protein targets that covalently bind to Inhibitor 58 in a cellular context. It can provide a comprehensive list of potential off-targets.[1][2][3]
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS-CETSA): This technique assesses the thermal stability of proteins upon ligand binding.[4][5][6][7][8] A shift in the melting temperature of a protein in the presence of Inhibitor 58 indicates a direct interaction. Running this on a proteome-wide scale can identify off-targets.
-
Kinome Profiling: Since many off-targets of kinase inhibitors are other kinases, performing a kinome-wide screen can identify unintended kinase targets of Inhibitor 58.[9][10][11][12][13]
Q2: How can we confirm that Inhibitor 58 is engaging with our intended target, KRAS G12C, in our cellular model?
A2: Confirming on-target engagement is a critical first step. We recommend the following approaches:
-
Targeted Cellular Thermal Shift Assay (CETSA): This is a direct way to measure the binding of Inhibitor 58 to KRAS G12C in intact cells.[4][5][6][7][8] An increase in the thermal stability of KRAS G12C upon treatment with Inhibitor 58 confirms engagement.
-
Targeted Mass Spectrometry: An ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM) mass spectrometry platform can be used to specifically quantify the covalent modification of the G12C peptide of KRAS.[14]
-
Western Blotting for Downstream Signaling: Assess the phosphorylation status of downstream effectors of KRAS, such as ERK and AKT. A decrease in p-ERK and p-AKT levels upon treatment with Inhibitor 58 indicates successful on-target inhibition of the pathway.
Q3: We have identified several potential off-targets. What strategies can we employ to mitigate these effects?
A3: Mitigating off-target effects is crucial for improving the therapeutic index of an inhibitor. Consider the following strategies:
-
Structural Modification: The electrophilic "warhead" of covalent inhibitors is a key determinant of their reactivity and selectivity.[15] Modifying this component of Inhibitor 58 can reduce its reactivity towards off-targets while maintaining potency for KRAS G12C.
-
Combination Therapy: Instead of increasing the dose of Inhibitor 58, which could exacerbate off-target effects, consider combining it with lower doses of inhibitors targeting parallel or downstream signaling pathways that may be activated as a resistance mechanism.[16][17][18] For KRAS G12C, this could include inhibitors of:
-
Dose Optimization: Carefully titrate the concentration of Inhibitor 58 to find the lowest effective dose that maximizes on-target inhibition while minimizing off-target engagement.
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Effective Concentrations
| Potential Cause | Troubleshooting Step |
| Widespread Off-Target Effects | 1. Perform a proteome-wide off-target analysis using chemical proteomics (e.g., isoTOP-ABPP) to identify unintended targets. 2. Cross-reference identified off-targets with known toxicity pathways. 3. Consider synthesizing analogs of Inhibitor 58 with modified reactive groups to improve selectivity.[3] |
| On-Target Toxicity in Specific Cell Lines | 1. Confirm that the observed toxicity is dependent on KRAS G12C expression using isogenic cell lines (with and without the mutation). 2. Investigate downstream signaling pathways to ensure the toxicity is a result of KRAS G12C inhibition. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform cellular uptake assays to measure the intracellular concentration of Inhibitor 58. 2. If permeability is low, consider structural modifications to improve physicochemical properties. |
| Rapid Drug Efflux | 1. Use inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if cellular efficacy is restored. 2. If efflux is confirmed, medicinal chemistry efforts may be needed to design inhibitors that are not substrates for these pumps. |
| Rapid Target Turnover | 1. Measure the half-life of the KRAS G12C protein in your cellular model. Covalent inhibition is limited by the rate of protein resynthesis.[14] 2. Consider treatment schedules that account for target turnover. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of Inhibitor 58 with its target protein, KRAS G12C, in intact cells.
Materials:
-
Cells expressing KRAS G12C
-
Inhibitor 58
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler, heating block)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against KRAS
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with Inhibitor 58 or vehicle for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient is recommended (e.g., 40°C to 70°C).
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Analysis: Analyze the supernatant by SDS-PAGE and Western blotting using an anti-KRAS antibody to detect the amount of soluble KRAS G12C at each temperature.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of Inhibitor 58 indicates target stabilization and therefore, engagement.
Protocol 2: Kinome Profiling Using Kinase Inhibitor Pulldown
This protocol aims to identify off-target kinases of Inhibitor 58.
Materials:
-
Cell lysate
-
Inhibitor 58
-
Broad-spectrum kinase inhibitor-conjugated beads (e.g., sepharose beads with multiple immobilized kinase inhibitors)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a cell lysate from your model system.
-
Competitive Binding: Incubate the lysate with either vehicle or varying concentrations of Inhibitor 58.
-
Kinase Enrichment: Add the kinase inhibitor-conjugated beads to the treated lysates to capture the unbound kinome.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured kinases from the beads.
-
Mass Spectrometry: Identify and quantify the eluted kinases using mass spectrometry.
-
Data Analysis: Kinases that are less abundant in the pulldown from the Inhibitor 58-treated lysate compared to the vehicle-treated lysate are potential off-targets of Inhibitor 58.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action for Inhibitor 58.
Caption: Workflow for identifying and mitigating off-target effects of Inhibitor 58.
References
- 1. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. youtube.com [youtube.com]
- 16. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with KRAS G12C inhibitors. The focus is on strategies to overcome resistance and enhance in vivo efficacy.
Note on "KRAS G12C inhibitor 58": Publicly available data on a compound specifically designated "this compound" is limited. The principles, troubleshooting advice, and protocols provided herein are based on extensive research on well-characterized KRAS G12C inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849) and are expected to be broadly applicable.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with KRAS G12C inhibitors.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal tumor growth inhibition in xenograft models. | 1. Adaptive Resistance: Rapid feedback reactivation of the MAPK pathway, often through receptor tyrosine kinases (RTKs) activating wild-type RAS isoforms.[1][2][3] 2. Intrinsic Resistance: Pre-existing mechanisms in the tumor model that bypass KRAS G12C dependency, such as co-mutations in downstream effectors or parallel signaling pathways. 3. Suboptimal Drug Exposure: Issues with formulation, dosing, or administration leading to insufficient drug levels in the tumor. | 1. Investigate Combination Therapy: - SHP2 Inhibitors (e.g., TNO155): To block RTK-mediated RAS activation and overcome adaptive feedback.[4][5][6] - EGFR Inhibitors (e.g., Panitumumab, Cetuximab): Especially critical in colorectal cancer models where EGFR signaling is a key resistance mechanism.[7] - mTOR Inhibitors: To inhibit a key downstream survival pathway. 2. Characterize Your Model: Perform baseline genomic and proteomic analysis of your xenograft model to identify potential resistance mechanisms. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure drug concentration in plasma and tumor tissue. Assess target engagement by measuring the inhibition of downstream signaling molecules like p-ERK.[2][3] |
| Tumor regrowth after an initial response. | 1. Acquired Resistance: Development of new mutations in KRAS (e.g., at codons 12, 68, 95, 96) that prevent inhibitor binding.[7] 2. Bypass Track Activation: Acquired mutations or amplifications in other oncogenes like MET, NRAS, BRAF, or loss of tumor suppressors like PTEN.[7] 3. Histologic Transformation: Change in tumor histology, for example, from adenocarcinoma to squamous cell carcinoma.[7] | 1. Biopsy and Analyze Regrowing Tumors: Use next-generation sequencing to identify acquired mutations. 2. Implement Rational Combination Therapies: Based on the identified resistance mechanism, introduce a second agent. For example, a MET inhibitor if MET amplification is detected. 3. Consider vertical pathway inhibition with agents like MEK inhibitors to block downstream signaling. |
| High variability in tumor response between animals. | 1. Tumor Heterogeneity: Inherent biological differences within the initial cell population used for implantation. 2. Inconsistent Drug Administration: Variation in gavage technique or animal stress levels affecting drug absorption. 3. Differences in Animal Health: Underlying health issues in some animals affecting tumor growth or drug metabolism. | 1. Use Clonal Cell Lines: If possible, use a single-cell-cloned population for tumor implantation. 2. Standardize Procedures: Ensure all technicians are proficient in oral gavage. Monitor animal weight and overall health closely. 3. Increase Group Size: A larger number of animals per group can help to statistically mitigate individual variability. |
| Unexpected toxicity in combination studies. | 1. Overlapping Toxicities: Both the KRAS G12C inhibitor and the combination agent may have similar side effect profiles, leading to an additive or synergistic toxic effect. 2. Drug-Drug Interactions: One agent may alter the metabolism and clearance of the other, leading to increased exposure and toxicity. | 1. Conduct Dose-Finding Studies: Perform a dose de-escalation study for the combination to identify the maximum tolerated dose (MTD) for the regimen. 2. Staggered Dosing: Consider administering the two agents on different schedules if pharmacologically feasible. 3. Monitor for Clinical Signs of Toxicity: Closely observe animals for weight loss, changes in behavior, and other signs of distress. |
Frequently Asked Questions (FAQs)
Q1: Why is my KRAS G12C inhibitor less effective in a colorectal cancer model compared to a non-small cell lung cancer (NSCLC) model?
A1: KRAS G12C inhibitor monotherapy has shown limited efficacy in many colorectal cancer (CRC) models due to feedback reactivation of the epidermal growth factor receptor (EGFR) signaling pathway.[7] This feedback loop can sustain downstream signaling even when KRAS G12C is inhibited. Combination with an EGFR inhibitor like cetuximab or panitumumab is often necessary to achieve a robust anti-tumor response in CRC models.[7]
Q2: How can I confirm that my KRAS G12C inhibitor is hitting its target in vivo?
A2: A pharmacodynamic (PD) study is essential. You can assess target engagement by measuring the levels of phosphorylated ERK (p-ERK), a key downstream effector of the KRAS pathway. After a single or multiple doses of the inhibitor, harvest tumor tissue at various time points and perform a Western blot or immunohistochemistry (IHC) for p-ERK and total ERK. A significant reduction in the p-ERK/total ERK ratio indicates target engagement.[2][8]
Q3: What are the most promising combination strategies to pursue for enhancing efficacy?
A3: The most promising strategies involve vertical inhibition of the MAPK pathway or targeting parallel survival pathways. Key combinations supported by preclinical and clinical data include:
-
SHP2 inhibitors: To broadly block RTK-mediated feedback.[4][5]
-
EGFR inhibitors: Essential for CRC and potentially beneficial in other tumor types with EGFR pathway activation.[7]
-
MEK or ERK inhibitors: For direct downstream pathway inhibition.
-
PI3K/mTOR inhibitors: To block a common parallel survival pathway.
-
CDK4/6 inhibitors: To target cell cycle progression, which can be a resistance mechanism.[7]
-
Immune checkpoint inhibitors (e.g., anti-PD-1): KRAS G12C inhibition can remodel the tumor microenvironment, potentially increasing T-cell infiltration and sensitizing tumors to immunotherapy.
Q4: Should I use a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) model?
A4: Both have their advantages. CDX models are generally more homogenous and offer reproducible tumor growth, making them ideal for initial efficacy and PK/PD studies. PDX models, on the other hand, better recapitulate the heterogeneity and complexity of human tumors, including the tumor microenvironment. They are excellent for validating findings and assessing efficacy in a more clinically relevant setting.
Q5: What is the typical dosing schedule for sotorasib or adagrasib in mouse xenograft studies?
A5: Dosing can vary depending on the specific model and study goals. However, common dosing regimens reported in the literature are:
-
Sotorasib (AMG 510): Often administered orally (p.o.) once daily (QD) at doses ranging from 100 to 300 mg/kg.
-
Adagrasib (MRTX849): Typically administered orally (p.o.) once or twice daily (BID) at doses around 100 mg/kg.[2][9]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific model.
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of KRAS G12C Inhibitors (Monotherapy)
| Inhibitor | Model Type | Cancer Type | Dose & Schedule | Outcome | Reference |
| Adagrasib (MRTX849) | CDX (NCI-H358) | NSCLC | 100 mg/kg, p.o., QD | 100% Tumor Growth Inhibition (TGI) | [2] |
| Adagrasib (MRTX849) | PDX | NSCLC | 100 mg/kg, p.o., QD | Tumor Regression | [2] |
| Adagrasib (MRTX849) | PDX | CRC | 100 mg/kg, p.o., QD | Tumor Regression | [2] |
| ASP2453 | CDX (NCI-H1373) | NSCLC | 30 mg/kg, p.o., QD | 86% Tumor Regression | [1] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors (Monotherapy and Combination)
| Therapy | Cancer Type | Clinical Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Sotorasib | NSCLC | Phase II (CodeBreaK 100) | 37.1% | 6.8 months | [7] |
| Adagrasib | NSCLC | Phase I/II (KRYSTAL-1) | 42.9% | 6.5 months | [7] |
| Divarasib | NSCLC | Phase I | 53.4% | 13.1 months | [10] |
| Adagrasib + Cetuximab | CRC | Phase I/II (KRYSTAL-1) | 46% | - | |
| Divarasib + Cetuximab | CRC | Phase Ib | 62.5% | 8.1 months | [11] |
| LY3537982 + Cetuximab | CRC | Phase I | 45% | - | [12] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic) in recommended media and conditions.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Formulation and Administration:
-
KRAS G12C Inhibitor (e.g., Adagrasib): Formulate in a vehicle such as 0.5% methylcellulose. Administer via oral gavage at the desired dose (e.g., 100 mg/kg) once or twice daily.[2][9]
-
SHP2 Inhibitor (e.g., TNO155): Formulate as per supplier's instructions and administer via oral gavage.
-
EGFR inhibitor (e.g., Panitumumab): Administer via intraperitoneal (i.p.) injection, for example, at 25 mg/kg twice a week.[13]
-
-
Efficacy Assessment: Continue dosing for 21-28 days. Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis (see Protocol 2 and 3).
Protocol 2: Western Blot for p-ERK Inhibition
-
Tumor Lysate Preparation: Harvest tumors from treated and control animals at specified time points post-dosing. Snap-freeze in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the ratio of p-ERK to total ERK.
Protocol 3: Immunohistochemistry for Ki67
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or steamer for 20-30 minutes.[14]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block with a serum-free protein block for 10-20 minutes.
-
Primary Antibody Incubation: Incubate sections with a rabbit anti-Ki67 antibody (e.g., clone SP6) overnight at 4°C.
-
Detection: Use a polymer-based HRP detection system.
-
Chromogen: Apply DAB chromogen and incubate until a brown precipitate forms.
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections, clear with xylene, and coverslip with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki67-positive nuclei in tumor sections using image analysis software.
Protocol 4: Flow Cytometry for Tumor-Infiltrating Lymphocytes (Syngeneic Models)
-
Model System: Use a syngeneic mouse model (e.g., CT26.KRAS-G12C in BALB/c mice) to ensure a competent immune system.
-
Tumor Dissociation: Harvest tumors and mechanically mince, followed by enzymatic digestion (e.g., with collagenase and DNase) to create a single-cell suspension.[15]
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Stain for viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1).
-
For intracellular staining (e.g., for FoxP3 in regulatory T cells), fix and permeabilize the cells before adding the intracellular antibody.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor microenvironment.[16][17]
Visualizations
Caption: KRAS signaling pathway and points of therapeutic intervention.
Caption: Workflow for an in vivo xenograft efficacy study.
References
- 1. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. noblelifesci.com [noblelifesci.com]
Technical Support Center: Troubleshooting Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting acquired resistance to KRAS G12C inhibitors in long-term studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of acquired resistance to covalent KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors is broadly categorized into two main types: "on-target" and "off-target" mechanisms.[1]
-
On-target resistance involves genetic alterations in the KRAS gene itself. These can include secondary mutations at the G12 residue (e.g., G12D/R/V/W), which prevent the inhibitor from binding, or mutations in other regions of the KRAS protein that affect its function or the inhibitor's binding pocket (e.g., R68S, H95D/Q/R, Y96C).[1][2] Amplification of the KRAS G12C allele is another on-target mechanism.[1][2]
-
Off-target resistance involves alterations in other genes that bypass the need for KRAS G12C signaling.[1] This can occur through the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, or through the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or FGFR.[3][4][5] Other off-target mechanisms include activating mutations in downstream signaling molecules like NRAS, BRAF, and MAP2K1, or loss-of-function mutations in tumor suppressor genes like NF1 and PTEN.[1][2]
Q2: What is the typical timeframe for the development of acquired resistance in preclinical models?
The timeframe for developing acquired resistance can vary depending on the model system. In preclinical studies, resistance to KRAS G12C inhibitors can emerge within a few months of continuous treatment.[6] In vitro, cell lines continuously cultured with a KRAS G12C inhibitor can develop resistance over a period of weeks to months.
Q3: Can acquired resistance involve non-genetic mechanisms?
Yes, non-genetic mechanisms can also contribute to acquired resistance. One notable example is histologic transformation, where the cancer cells change their lineage, for instance, from an adenocarcinoma to a squamous cell carcinoma.[2][3] Another non-genetic mechanism is the epithelial-to-mesenchymal transition (EMT), where cancer cells gain migratory and invasive properties and can become less dependent on the original oncogenic driver.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying the potential mechanisms of acquired resistance observed in your long-term studies.
Initial Observation: Decreased Sensitivity to KRAS G12C Inhibitor
If you observe a decrease in the efficacy of your KRAS G12C inhibitor (e.g., increased cell viability, tumor regrowth in xenograft models), consider the following troubleshooting steps.
Step 1: Confirm On-Target KRAS G12C Engagement
Before investigating complex resistance mechanisms, it's crucial to confirm that the inhibitor is still engaging its target.
-
Experimental Protocol: Western Blot for p-ERK
-
Objective: To assess the phosphorylation status of ERK, a downstream effector of the KRAS pathway. In sensitive cells, a KRAS G12C inhibitor should decrease p-ERK levels.
-
Methodology:
-
Treat your parental (sensitive) and suspected resistant cells with the KRAS G12C inhibitor at a relevant concentration and for a short duration (e.g., 2-4 hours).
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Interpretation:
-
Sensitive Cells: A significant decrease in the p-ERK/total ERK ratio should be observed.
-
Resistant Cells: If the p-ERK/total ERK ratio remains high or is not significantly reduced, it suggests reactivation of the MAPK pathway, a hallmark of resistance.[4]
-
-
Step 2: Investigate On-Target Resistance Mechanisms
If MAPK pathway signaling is reactivated, the next step is to investigate for alterations in the KRAS gene.
-
Experimental Protocol: Sanger or Next-Generation Sequencing (NGS) of KRAS
-
Objective: To identify secondary mutations in the KRAS gene.
-
Methodology:
-
Isolate genomic DNA from both parental and resistant cell populations.
-
Amplify the coding region of the KRAS gene using PCR.
-
For Sanger sequencing, sequence the PCR product to identify specific point mutations.
-
For NGS, prepare a sequencing library from the genomic DNA and perform deep sequencing to identify a broader range of mutations and their allele frequencies.
-
-
Interpretation: The presence of new mutations in the KRAS gene in the resistant cells compared to the parental cells is a strong indicator of on-target resistance.
-
Step 3: Explore Off-Target Resistance Mechanisms
If no on-target mutations are found, or if their allele frequency is low, the resistance is likely driven by off-target mechanisms.
-
Experimental Protocol: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Objective: To identify the activation of alternative RTKs that can bypass KRAS G12C inhibition.
-
Methodology:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Incubate the lysates with a membrane spotted with antibodies against various phosphorylated RTKs.
-
Wash the membrane and add a detection antibody cocktail.
-
Use a chemiluminescence imaging system to detect signals.
-
-
Interpretation: Increased phosphorylation of specific RTKs (e.g., EGFR, MET, FGFR) in resistant cells suggests the activation of bypass signaling pathways.[3][5]
-
-
Experimental Protocol: RNA Sequencing (RNA-Seq)
-
Objective: To identify global changes in gene expression that may point to activated bypass pathways or histologic transformation.
-
Methodology:
-
Isolate total RNA from parental and resistant cells.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
Analyze the data for differentially expressed genes and perform pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA).
-
-
Interpretation: Upregulation of genes associated with specific signaling pathways (e.g., PI3K-AKT, Wnt) or markers of a different cell lineage can reveal the mechanism of resistance.
-
Quantitative Data Summary
The following table summarizes common genomic alterations associated with acquired resistance to KRAS G12C inhibitors.
| Mechanism Category | Gene | Alteration Type | Reported Frequency in Resistant Patients | References |
| On-Target | KRAS | Secondary Mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | 53% of patients had at least one acquired KRAS alteration | [2] |
| KRAS | Amplification of G12C Allele | Observed in multiple studies | [1][2][7][8] | |
| Off-Target (Bypass) | NRAS | Activating Mutations (e.g., Q61K) | Identified in patients with acquired resistance | [2][9] |
| BRAF | Activating Mutations (e.g., V600E) | Identified in patients with acquired resistance | [2][9] | |
| MAP2K1 (MEK1) | Activating Mutations | Identified in patients with acquired resistance | [2][9] | |
| MET | Amplification | Identified in patients with acquired resistance | [2][3] | |
| FGFR | Fusions/Rearrangements | Identified in patients with acquired resistance | [2] | |
| RET | Fusions/Rearrangements | Identified in patients with acquired resistance | [2] | |
| NF1 | Loss-of-Function Mutations | Identified in patients with acquired resistance | [2] | |
| PTEN | Loss-of-Function Mutations | Identified in patients with acquired resistance | [1][2] | |
| Histologic Change | N/A | Adenocarcinoma to Squamous Cell Carcinoma Transformation | Observed in patients with NSCLC | [2][3] |
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: KRAS signaling and mechanisms of acquired resistance.
Experimental Workflow for Troubleshooting Resistance
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 5. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 6. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing the Pharmacokinetic Properties of KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic (PK) properties of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with KRAS G12C inhibitors?
A1: KRAS G12C inhibitors, particularly covalent inhibitors, can face several pharmacokinetic challenges. These may include high metabolic turnover, poor oral bioavailability, and potential for off-target toxicities. For instance, the effectiveness of some KRAS G12C inhibitors can be limited by poor metabolic stability and/or bioavailability. Differences in pharmacokinetic properties among various inhibitors can also contribute to variations in their efficacy.
Q2: How can we improve the oral bioavailability of our KRAS G12C inhibitor?
A2: Improving oral bioavailability involves optimizing a compound's absorption and reducing its first-pass metabolism. Strategies include:
-
Modifying Physicochemical Properties: Adjusting lipophilicity (logP), polarity (polar surface area), and solubility can enhance absorption.
-
Formulation Strategies: Utilizing enabling formulations such as amorphous solid dispersions, lipid-based formulations, or nanoparticles can improve solubility and dissolution rate.
-
Prodrug Approaches: A prodrug strategy can be employed to mask moieties susceptible to first-pass metabolism or to enhance solubility.
Q3: What are the key in vitro ADME assays for characterizing a KRAS G12C inhibitor?
A3: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial for early characterization. Key assays include:
-
Metabolic Stability: Using liver microsomes or hepatocytes to predict in vivo clearance.
-
CYP Inhibition and Induction: To assess the potential for drug-drug interactions.
-
Plasma Protein Binding: To determine the fraction of unbound drug, which is generally the pharmacologically active portion.
-
Permeability: Using assays like PAMPA or Caco-2 to predict intestinal absorption.
-
Solubility: Determining aqueous solubility at different pH values.
Q4: What is the significance of the covalent binding mechanism of many KRAS G12C inhibitors on their pharmacokinetics?
A4: The covalent binding of inhibitors to the cysteine 12 residue of KRAS G12C locks the protein in an inactive state. This irreversible binding can lead to a prolonged pharmacodynamic effect that may not directly correlate with the drug's plasma concentration, a concept known as "target-mediated drug disposition." Understanding the rate of target engagement and turnover is crucial for designing optimal dosing regimens.
Troubleshooting Guides
Issue 1: High In Vivo Clearance and Short Half-Life
Q: Our KRAS G12C inhibitor shows high clearance and a very short half-life in rodent studies, despite good in vitro metabolic stability. What could be the cause and how can we address this?
A: This discrepancy often points to clearance mechanisms not fully captured by in vitro microsomal assays or to rapid in vivo distribution.
Troubleshooting Steps:
-
Investigate Non-CYP Mediated Metabolism:
-
Experiment: Perform metabolic stability assays in hepatocytes from different species (rat, mouse, human). This can reveal contributions from phase II enzymes (e.g., UGTs, SULTs) or other metabolic pathways.
-
Rationale: Hepatocytes contain a fuller complement of metabolic enzymes compared to microsomes.
-
-
Assess Plasma Stability:
-
Experiment: Incubate the compound in plasma from the study species and measure its degradation over time.
-
Rationale: Esterases or other enzymes in the plasma could be responsible for rapid degradation.
-
-
Evaluate In Vivo Distribution:
-
Experiment: Conduct a tissue distribution study in rodents to determine if the compound is rapidly sequestered into specific tissues.
-
Rationale: A large volume of distribution can sometimes be associated with a shorter terminal half-life in the plasma.
-
-
Structural Modification:
-
Strategy: If a specific metabolic "soft spot" is identified through metabolite identification studies, medicinal chemistry efforts can be directed at blocking that position to improve metabolic stability. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Issue 2: Low Oral Bioavailability
Q: Our lead KRAS G12C inhibitor has potent in vitro activity but exhibits very low oral bioavailability (<5%) in preclinical species. How can we diagnose and improve this?
A: Low oral bioavailability can be due to poor absorption, high first-pass metabolism, or a combination of both.
Troubleshooting Steps:
-
Determine the Cause of Low Bioavailability:
-
Experiment: A common approach is to perform a cassette dosing study with both intravenous (IV) and oral (PO) administration to a small group of animals.
-
Rationale: Comparing the area under the curve (AUC) from PO and IV administration will determine the absolute bioavailability. The IV data will also provide clearance information.
-
-
Assess Permeability and Efflux:
-
Experiment: Use an in vitro Caco-2 permeability assay.
-
Rationale: This assay can determine if the compound is subject to active efflux by transporters like P-glycoprotein (P-gp). If efflux is high, co-dosing with a known P-gp inhibitor in the assay can confirm this.
-
-
Investigate First-Pass Metabolism:
-
Experiment: If clearance from the IV dose is low, but oral bioavailability is also low, this suggests high first-pass metabolism in the gut wall or liver.
-
Rationale: The compound is absorbed but extensively metabolized before reaching systemic circulation.
-
-
Improve Solubility:
-
Experiment: Determine the thermodynamic and kinetic solubility of the compound.
-
Rationale: Poor solubility can lead to poor dissolution in the gastrointestinal tract, limiting absorption. Formulation strategies or structural modifications to improve solubility can be explored.
-
Data Presentation
Table 1: In Vitro ADME Profile of a Hypothetical KRAS G12C Inhibitor (Compound X)
| Parameter | Assay Condition | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes (1 mg/mL) | t½ = 15 min | High Intrinsic Clearance |
| Plasma Protein Binding | Human Plasma | 99.5% bound | High binding, low free fraction |
| Permeability | Caco-2 (A to B) | 0.5 x 10⁻⁶ cm/s | Low Permeability |
| Efflux Ratio | Caco-2 (B to A / A to B) | 5.0 | Potential P-gp Substrate |
| Aqueous Solubility | pH 7.4 | < 1 µg/mL | Poorly Soluble |
Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg PO)
| Parameter | Unit | Value |
| Cmax | ng/mL | 50 |
| Tmax | h | 2.0 |
| AUC(0-t) | ng*h/mL | 250 |
| t½ | h | 1.5 |
| F (%) | % | 3 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
-
Materials: Test compound stock solution (e.g., 10 mM in DMSO), liver microsomes (e.g., human, rat), NADPH regenerating system, incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Procedure:
-
Pre-warm the microsomal solution and buffer to 37°C.
-
Add the test compound to the microsomal solution at a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 2: Cassette Dosing for In Vivo Pharmacokinetic Screening
-
Objective: To rapidly assess the pharmacokinetic properties of multiple compounds in a single study.
-
Materials: A "cassette" of 3-5 test compounds, vehicle for oral and intravenous administration, test animals (e.g., male Sprague-Dawley rats).
-
Procedure:
-
Prepare a dosing solution containing a mixture of the test compounds.
-
Administer the cassette solution to one group of rats via oral gavage and to another group via intravenous injection.
-
Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
Extract the compounds from the plasma and analyze the concentrations of each compound using LC-MS/MS.
-
-
Data Analysis: Generate plasma concentration-time profiles for each compound. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Caption: Experimental workflow for pharmacokinetic profiling of a KRAS G12C inhibitor.
Caption: Decision tree for troubleshooting low oral bioavailability of a drug candidate.
reducing experimental variability in KRAS G12C inhibitor 58 assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize experimental variability in KRAS G12C inhibitor assays. By addressing common challenges and providing detailed protocols, this resource aims to enhance the accuracy, reproducibility, and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
1. What are the most common sources of variability in KRAS G12C inhibitor assays?
Experimental variability in KRAS G12C inhibitor assays can arise from several factors, broadly categorized as technical, biological, and inhibitor-related.
-
Technical Variability: This includes inconsistencies in reagent quality and handling (e.g., recombinant protein stability, nucleotide loading), pipetting errors, improper plate sealing, and fluctuations in incubation times and temperatures. Instrument settings and calibration, particularly for sensitive detection methods like HTRF and AlphaScreen, are also critical.
-
Biological Variability: The choice of cell line, its passage number, and culture conditions (e.g., serum concentration, cell density) can significantly impact results. The dynamic nature of KRAS G12C activation, cycling between GDP-bound (inactive) and GTP-bound (active) states, is a key biological factor influencing inhibitor binding and efficacy. Furthermore, the development of resistance mechanisms, such as upregulation of bypass signaling pathways (e.g., EGFR, PI3K/AKT/mTOR), can lead to variable inhibitor responses.[1][2][3][4][5]
-
Inhibitor-Related Variability: The chemical stability and purity of the inhibitor are crucial. For covalent inhibitors, the reaction kinetics and potential for off-target covalent modifications can introduce variability.
2. How do I choose the right assay for my KRAS G12C inhibitor?
The choice of assay depends on the stage of your research and the specific question you are addressing.
-
Biochemical Assays: These assays, such as TR-FRET, AlphaScreen, and mass spectrometry-based approaches, are ideal for initial screening and determining direct binding affinity (Kd) or inhibitory concentration (IC50) in a purified system.[6][7] They offer high throughput and control over experimental conditions.
-
Cell-Based Assays: These assays, including HTRF-based phospho-ERK detection, proliferation assays, and target engagement assays, provide insights into the inhibitor's activity in a more physiologically relevant context.[8][9][10] They can assess the inhibitor's ability to enter cells, engage the target, and inhibit downstream signaling.
-
Target Engagement Assays: These specialized assays, often utilizing techniques like cellular thermal shift assays (CETSA) or mass spectrometry, directly measure the binding of the inhibitor to KRAS G12C within the cell.[9][11][12][13] This is crucial for confirming target interaction and understanding pharmacokinetic/pharmacodynamic relationships.
3. What is the importance of the GDP-bound state for KRAS G12C inhibitors?
Most currently available KRAS G12C inhibitors are "inactive state-selective," meaning they preferentially bind to the GDP-bound conformation of the protein.[3][11] The G12C mutation creates a pocket that is accessible in this inactive state, allowing for covalent binding to the cysteine residue. Therefore, ensuring a high proportion of GDP-bound KRAS G12C in biochemical assays is critical for accurate potency determination. The intrinsic GTPase activity of KRAS G12C is required for the inhibitor to effectively trap the oncoprotein in its inactive state.[3]
Troubleshooting Guides
Issue 1: High Variability in IC50/Kd Values in Biochemical Assays
Question: My IC50/Kd values for the same inhibitor vary significantly between experiments. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent KRAS G12C Protein Quality | Ensure consistent source, purity (>90%), and storage conditions (-70°C in small aliquots) for your recombinant KRAS G12C protein.[14][15] Avoid repeated freeze-thaw cycles.[14][15] |
| Variable Nucleotide Loading | The ratio of GDP to GTP is critical for inactive-state inhibitors. Ensure complete loading with a non-hydrolyzable GDP analog. The presence of GTP can lead to an underestimation of inhibitor potency. |
| Reagent Instability | Prepare fresh reagents, especially sensitive components like DTT, for each experiment. Ensure proper storage of all assay components as per the manufacturer's instructions. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of the inhibitor. Consider using automated liquid handlers for high-throughput experiments to minimize human error. |
| Assay-Specific Issues (e.g., AlphaScreen, HTRF) | Refer to the specific troubleshooting guides for your assay platform. For example, in AlphaScreen, ensure appropriate bead concentrations and avoid light exposure.[16][17][18] For HTRF, check for buffer components that may quench the fluorescence signal. |
Issue 2: Low Signal-to-Background Ratio in Cell-Based Assays
Question: I am observing a low signal-to-background ratio in my cell-based assay, making it difficult to determine inhibitor efficacy. What should I do?
Answer:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Titrate the cell seeding density to find the optimal number of cells per well that provides a robust signal without reaching overconfluence during the assay period. |
| Inappropriate Serum Concentration | Serum contains growth factors that can activate signaling pathways and mask the effect of the inhibitor. Optimize the serum concentration or consider serum starvation for a defined period before adding the inhibitor. |
| Short Inhibitor Incubation Time | For covalent inhibitors, sufficient incubation time is required to allow for target engagement and subsequent downstream signaling inhibition. Perform a time-course experiment to determine the optimal incubation period. |
| High Background from Assay Reagents | Run controls with all assay components except the cells to identify sources of high background. Ensure that the detection reagents are not cross-reacting with components of the cell culture medium. |
| Cell Line Heterogeneity | Ensure you are using a stable cell line with consistent KRAS G12C expression. Perform regular cell line authentication. |
Issue 3: Inconsistent Target Engagement Results
Question: My target engagement assay shows variable levels of KRAS G12C binding by my inhibitor. How can I improve the consistency?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the target protein. Optimize the lysis buffer and procedure for your specific cell line.[6][9] |
| Protein Degradation | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of KRAS G12C and its interacting proteins.[6][9] |
| Variable Drug Concentration in Cells | Differences in cell density or incubation time can affect the intracellular concentration of the inhibitor. Ensure consistent cell plating and treatment times. |
| For Thermal Shift Assays: | Determine the optimal pulse temperature for thermal insult in your specific cell line and with your inhibitor.[9] |
| For Mass Spectrometry-Based Assays: | Ensure efficient immunoaffinity enrichment of KRAS G12C and complete enzymatic digestion for accurate quantification of bound and unbound protein.[11][12] |
Quantitative Data Summary
Table 1: Reported IC50 Values for Select KRAS G12C Inhibitors in Different Assay Formats
| Inhibitor | Assay Type | Cell Line/Protein | Reported IC50/Kd | Reference |
| Sotorasib (AMG 510) | Biochemical (TR-FRET) | Recombinant KRAS G12C | 8.88 nM (IC50) | [6] |
| Cell-Based (pERK) | NCI-H358 | Single-digit nM (IC50) | [19] | |
| Adagrasib (MRTX849) | Biochemical (Binding) | Recombinant KRAS G12C | 9.59 nM (Kd) | [6] |
| Cell-Based (Viability, 2D) | NCI-H358 | < 1 µM (IC50) | [19] | |
| JDQ443 | Cell-Based (Viability) | KRAS G12C mutant NSCLC lines | Low nM range (IC50) | [1] |
| MRTX1133 (G12D selective) | Biochemical (TR-FRET) | Recombinant KRAS G12D | 0.14 nM (IC50) | [6] |
Experimental Protocols
Protocol 1: HTRF-Based Phospho-ERK Assay for Cellular Inhibition
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of ERK phosphorylation in KRAS G12C mutant cells treated with an inhibitor.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
KRAS G12C inhibitor
-
HTRF phospho-ERK and total ERK assay kits
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Seed cells in a 384-well plate at the optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor in the appropriate vehicle (e.g., DMSO).
-
Treat the cells with the inhibitor or vehicle control and incubate for the optimized time.
-
Lyse the cells according to the HTRF assay kit manufacturer's protocol.
-
Add the HTRF detection reagents for phospho-ERK and total ERK to the appropriate wells.
-
Incubate the plate in the dark at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.
-
Calculate the ratio of the phospho-ERK signal to the total ERK signal and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a cellular thermal shift assay to confirm the binding of a KRAS G12C inhibitor to its target in intact cells.
Materials:
-
KRAS G12C mutant cell line
-
KRAS G12C inhibitor
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents (primary antibody against KRAS, secondary antibody)
Procedure:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).[9]
-
Cool the samples on ice and then centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS G12C in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Processes
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Caption: General experimental workflow for KRAS G12C inhibitor characterization.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a brain-penetrant KRAS G12C inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. amidbiosciences.com [amidbiosciences.com]
- 16. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Treatment Schedules for KRAS G12C Inhibitor Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on refining treatment schedules for KRAS G12C inhibitor combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using combination therapies with KRAS G12C inhibitors?
KRAS G12C inhibitor monotherapies have demonstrated clinical efficacy, but responses can be limited by primary and acquired resistance mechanisms.[1] Combination therapies aim to overcome this resistance and enhance the durability of the anti-tumor response by targeting parallel or downstream signaling pathways, or by engaging the immune system.[1][2][3][4]
Q2: What are the most common combination strategies being investigated with KRAS G12C inhibitors?
Common combination strategies include targeting:
-
Upstream signaling: EGFR inhibitors (e.g., cetuximab, panitumumab) are particularly relevant in colorectal cancer where EGFR signaling can be a resistance mechanism.[3]
-
Downstream MAPK pathway: MEK inhibitors (e.g., trametinib) and ERK inhibitors are being explored to block signaling downstream of KRAS.[2]
-
Parallel pathways: SHP2 inhibitors, which can modulate RAS activation, and PI3K/mTOR pathway inhibitors are also under investigation.[5]
-
Immune checkpoints: Combining KRAS G12C inhibitors with anti-PD-1/PD-L1 therapies aims to enhance the anti-tumor immune response.
-
Chemotherapy: Standard-of-care chemotherapy agents are also being tested in combination.
Q3: What is the difference between continuous and intermittent dosing schedules, and why is intermittent dosing being explored?
Continuous dosing involves administering the drug(s) at a regular, uninterrupted interval. Intermittent or pulsatile dosing involves scheduled breaks in treatment.[6] Intermittent dosing is being investigated as a strategy to:
-
Mitigate toxicities associated with combination therapies.[5]
-
Delay the development of drug resistance by providing a "drug holiday" that may prevent the selection and expansion of resistant clones.
-
Potentially enhance the immune response.[1]
Troubleshooting Guides
In Vitro Experiments
Q4: My in vitro cell viability assay shows high variability between replicates when testing a KRAS G12C inhibitor in combination with another targeted agent. What could be the cause and how can I troubleshoot this?
High variability in cell viability assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure a single-cell suspension before plating. Perform a cell density optimization experiment to determine the optimal seeding number for your cell line and assay duration.
-
-
Drug Preparation and Dilution: Errors in drug concentration can lead to inconsistent effects.
-
Solution: Prepare fresh drug stocks and perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Assay Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered drug concentrations and cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Incubation Time: The timing of drug addition and assay readout is critical.
-
Solution: Standardize incubation times for all plates. For combination studies, consider the kinetics of both drugs.
-
-
Assay Choice: The type of viability assay can influence results.
-
Solution: Assays like MTT, MTS, and CellTiter-Glo measure metabolic activity, which can sometimes be confounded by the drugs being tested. Consider complementing these with assays that measure cell number directly (e.g., crystal violet) or cell death (e.g., apoptosis assays).
-
Q5: I am not observing the expected synergistic effect between my KRAS G12C inhibitor and a MEK inhibitor in a lung cancer cell line. What should I check?
Lack of synergy can be due to experimental or biological factors:
-
Suboptimal Drug Concentrations: Synergy is often concentration-dependent.
-
Solution: Perform dose-response curves for each drug individually to determine their IC50 values. Use these values to design a combination matrix with a range of concentrations around the IC50 for both drugs.
-
-
Inappropriate Cell Line: The cell line may have intrinsic resistance mechanisms.
-
Solution: Verify the KRAS G12C mutation status of your cell line. Consider that some cell lines may have co-occurring mutations that confer resistance to MEK inhibitors.
-
-
Timing of Drug Addition: The sequence of drug administration might be important.
-
Solution: Test different schedules, such as sequential versus concurrent administration of the two inhibitors.
-
Q6: I am performing a Western blot to assess downstream signaling (p-ERK, p-AKT) after treatment with a KRAS G12C inhibitor combination, but the results are inconsistent. What are some troubleshooting tips?
Inconsistent Western blot results can be frustrating. Here are some key areas to focus on:
-
Sample Preparation: Consistent protein extraction and quantification are crucial.
-
Solution: Ensure all samples are lysed in a buffer containing protease and phosphatase inhibitors.[10] Use a reliable protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample.
-
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are critical.
-
Solution: Use well-validated antibodies specific for the phosphorylated and total forms of your target proteins.[11] Optimize antibody concentrations and incubation times.
-
-
Loading Controls: A reliable loading control is essential for data normalization.
-
Solution: Use a housekeeping protein with stable expression in your experimental model (e.g., GAPDH, β-actin). Be aware that some treatments can affect the expression of certain housekeeping genes.
-
-
Signal Detection: The detection method can influence the quality of your data.
-
Solution: If using chemiluminescence, ensure you are not overexposing the blot, which can lead to signal saturation. For quantitative analysis, use an imaging system that allows for accurate densitometry.
-
In Vivo Experiments
Q7: In my mouse xenograft study, the combination of a KRAS G12C inhibitor and an immunotherapy agent is causing significant weight loss in the animals. How can I manage this toxicity?
Managing toxicity in preclinical in vivo studies is critical for obtaining meaningful data and for animal welfare.
-
Dose Reduction: The combination dose may be too high.
-
Solution: In a pilot study, test lower doses of one or both agents in combination to identify a maximum tolerated dose (MTD) for the combination.[12]
-
-
Dosing Schedule Modification: An intermittent dosing schedule may be better tolerated.
-
Solution: Introduce drug-free intervals (e.g., 5 days on, 2 days off) to allow for recovery.[6] The optimal intermittent schedule will need to be determined empirically.
-
-
Supportive Care: Animals may require additional support.
-
Solution: Provide supportive care such as subcutaneous fluids for dehydration and nutritional supplements. Closely monitor animal health and adhere to institutional guidelines for humane endpoints.
-
-
Vehicle Effects: The vehicle used to dissolve the drugs may be contributing to toxicity.
-
Solution: Run a vehicle-only control group to assess any vehicle-related toxicity.
-
Q8: I am observing high variability in tumor growth within the same treatment group in my xenograft study. What are the potential reasons and solutions?
High variability in tumor growth can make it difficult to assess treatment efficacy.
-
Inconsistent Tumor Implantation: The initial tumor size and location can impact growth.
-
Solution: Ensure consistent implantation technique and location. Randomize animals into treatment groups only after tumors have reached a pre-determined size (e.g., 100-150 mm³).[13]
-
-
Animal Health and Stress: Stressed or unhealthy animals may have altered tumor growth.
-
Solution: Ensure proper animal husbandry and minimize stress during handling and dosing.
-
-
Tumor Heterogeneity: The parental cell line may be heterogeneous.
-
Solution: If possible, use a clonal cell line for implantation to reduce inherent biological variability.
-
-
Measurement Error: Inaccurate tumor measurements can introduce variability.
-
Solution: Use calipers for consistent tumor measurements and have the same person perform the measurements throughout the study. The formula used for calculating tumor volume should be consistent (e.g., (Length x Width²)/2).
-
Data Presentation
Table 1: Summary of Preclinical Data for KRAS G12C Inhibitor Combinations
| Combination Partner | Cancer Type | Model | Key Findings | Reference |
| EGFR Inhibitor | Colorectal Cancer | Cell lines, Organoids, Xenografts | Synergistic anti-tumor activity by overcoming feedback activation of EGFR signaling. | [3] |
| SHP2 Inhibitor | NSCLC, Colorectal Cancer | Cell lines, Xenografts | Enhanced efficacy of KRAS G12C inhibition. | [2] |
| MEK Inhibitor | NSCLC, Colorectal Cancer | Cell lines, Xenografts | Synergistic effect, but potential for increased toxicity. | [2] |
| mTOR Inhibitor | Lung Cancer | Cell lines, Xenografts | Triple combination with KRAS G12C and IGF1R inhibitors showed marked tumor regression. | [5] |
| Immunotherapy (anti-PD-1) | Various | Syngeneic mouse models | Potential for enhanced anti-tumor immunity, but also increased toxicity. |
Table 2: Clinical Trial Data for Sotorasib and Adagrasib Monotherapy in NSCLC
| Drug | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months | 12.5 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the KRAS G12C inhibitor, the combination partner, or the combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Western Blot for MAPK Pathway Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified KRAS signaling pathway and points of intervention for combination therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. mskcc.org [mskcc.org]
- 5. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
validating KRAS G12C inhibitor 58 anti-tumor activity in different cancer types
A Guide for Researchers and Drug Development Professionals
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a new therapeutic avenue for a patient population with historically limited treatment options. This guide provides a comparative overview of the anti-tumor activity of a novel investigational agent, KRAS G12C Inhibitor 58, alongside the established inhibitors sotorasib (AMG 510) and adagrasib (MRTX849). The data presented herein is intended to offer a clear, objective comparison to aid in the evaluation of Inhibitor 58's potential clinical utility across various cancer types.
Quantitative Comparison of Anti-Tumor Activity
The following tables summarize the clinical efficacy of sotorasib and adagrasib in key cancer indications harboring the KRAS G12C mutation. Data for the investigational Inhibitor 58 is included as a placeholder to illustrate the target efficacy profile for a competitive therapeutic.
Table 1: Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Inhibitor 58 | (Preclinical/Phase I) | Data Pending | Data Pending | Data Pending | Data Pending |
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1%[1] | 80.6%[1] | 6.8 months[1] | 12.5 months[2] |
| Adagrasib | KRYSTAL-1 (Phase II) | 42.9%[3] | 80.0% | 6.5 months[3][4] | 12.6 months[3][4] |
Table 2: Efficacy in KRAS G12C-Mutated Colorectal Cancer (CRC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Inhibitor 58 | (Preclinical/Phase I) | Data Pending | Data Pending | Data Pending |
| Sotorasib | CodeBreaK 100 | 7.1%[5] | 73.8%[5] | 4.0 months[5] |
| Adagrasib | KRYSTAL-1 | 17%[6] | - | 5.6 months |
Table 3: Efficacy in Other KRAS G12C-Mutated Solid Tumors (Pan-Tumor)
| Inhibitor | Cancer Type | Objective Response Rate (ORR) |
| Inhibitor 58 | (Preclinical/Phase I) | Data Pending |
| Sotorasib | Pancreatic, Endometrial, Appendiceal, Melanoma | Responses Observed[5] |
| Adagrasib | Pancreatic, Biliary Tract, and other GI Cancers | 41% (in GI Cancers) |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical and clinical validation of KRAS G12C inhibitors.
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effect of the inhibitor on cancer cell lines harboring the KRAS G12C mutation.
-
Procedure:
-
KRAS G12C-mutant and wild-type cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., Inhibitor 58, sotorasib, adagrasib) or vehicle control (DMSO) for 72 hours.
-
After the incubation period, CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.
-
Plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
2. Western Blot Analysis of KRAS Signaling
-
Objective: To assess the inhibitor's ability to modulate the KRAS downstream signaling pathway.
-
Procedure:
-
KRAS G12C-mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Procedure:
-
Human cancer cells with the KRAS G12C mutation are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, Inhibitor 58, sotorasib).
-
The inhibitor is administered orally once or twice daily at a predetermined dose.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Visualizing Mechanisms and Workflows
KRAS Signaling Pathway and Inhibition
Caption: KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.
Experimental Workflow for Inhibitor Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. merck.com [merck.com]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of KRAS G12C inhibitor 58 with divarasib
A Tale of Two Inhibitors: A Comprehensive Guide to a Clinical Candidate and a Research Compound
In the rapidly evolving landscape of targeted cancer therapies, inhibitors of the KRAS G12C mutation have emerged as a beacon of hope for patients with specific solid tumors. This guide provides a detailed comparative analysis of two molecules under this class: divarasib (GDC-6036), a potent and selective inhibitor with extensive clinical data, and "KRAS G12C inhibitor 58," a commercially available research compound.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the available scientific evidence for each compound. As will be detailed, a significant disparity in publicly available data exists between divarasib and "this compound," highlighting the different stages of their development and characterization.
Executive Summary
Divarasib has demonstrated high potency and selectivity in preclinical studies and has shown promising anti-tumor activity in clinical trials for non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] In contrast, "this compound" is available for purchase as a research tool, but there is no publicly available scientific literature detailing its preclinical or clinical efficacy, mechanism of action, or experimental protocols. The patent associated with this compound by commercial vendors appears to be for Janus Kinase (JAK) inhibitors, not KRAS inhibitors, raising questions about its purported function.
Mechanism of Action
Both divarasib and, hypothetically, "this compound" are classified as KRAS G12C inhibitors. This mutation results in a glycine-to-cysteine substitution at codon 12 of the KRAS protein, locking it in an active, GTP-bound state and driving oncogenic signaling through pathways like the MAPK and PI3K-AKT pathways.[3][4] Covalent KRAS G12C inhibitors bind irreversibly to the mutant cysteine, trapping the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[3]
Divarasib: As a covalent inhibitor, divarasib binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive state. This effectively blocks downstream oncogenic signaling.[3]
This compound: The mechanism of action is not publicly documented.
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
.dot
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of divarasib.
Quantitative Data Comparison
The following tables summarize the available quantitative data for divarasib. For "this compound," this information is not publicly available.
Table 1: Preclinical Data
| Parameter | Divarasib | This compound |
| Target | KRAS G12C | KRAS G12C (uncorroborated) |
| Mechanism | Covalent, irreversible inhibitor | Not Publicly Available |
| IC50 | Sub-nanomolar range[1] | Not Publicly Available |
| Selectivity | >18,000-fold for KRAS G12C vs. wild-type[1] | Not Publicly Available |
| In Vivo Efficacy | Complete tumor growth inhibition in multiple KRAS G12C-positive xenograft models[1] | Not Publicly Available |
Table 2: Clinical Trial Data (Monotherapy)
| Parameter | Divarasib | This compound |
| Indication | Non-Small Cell Lung Cancer (NSCLC) | Not Applicable |
| Objective Response Rate (ORR) | 53.4%[1] | Not Applicable |
| Median Progression-Free Survival (PFS) | 13.1 months[1] | Not Applicable |
| Indication | Colorectal Cancer (CRC) | Not Applicable |
| Objective Response Rate (ORR) | 29.1%[1] | Not Applicable |
| Median Progression-Free Survival (PFS) | 5.6 months[1] | Not Applicable |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments relevant to the evaluation of KRAS G12C inhibitors, with specific details for divarasib where available.
In Vitro Cellular Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (e.g., divarasib) for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
Divarasib: Preclinical studies of divarasib demonstrated a median IC50 in the sub-nanomolar range in KRAS G12C mutant cell lines.[1]
This compound: No publicly available data from such assays.
.dot
Caption: A generalized workflow for an in vitro cellular proliferation assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: KRAS G12C mutant human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size, after which the mice are randomized into treatment and control groups. The inhibitor (e.g., divarasib) is administered orally at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Divarasib: Preclinical studies showed that divarasib resulted in complete tumor growth inhibition in multiple KRAS G12C positive xenograft models.[1]
This compound: No publicly available data from such studies.
.dot
Caption: A general workflow for an in vivo xenograft tumor model experiment.
Conclusion
This comparative guide illustrates a significant chasm in the scientific validation and development status between divarasib and "this compound." Divarasib is a well-characterized, potent, and selective KRAS G12C inhibitor with a growing body of preclinical and clinical evidence supporting its therapeutic potential.[1][2][6] Researchers can confidently reference the extensive publicly available data on divarasib for their own research and development efforts.
Conversely, "this compound" remains an uncharacterized entity in the public scientific domain. The absence of any published data on its biological activity, coupled with the potential misattribution of its therapeutic target by commercial vendors, underscores the importance of critical evaluation of research compounds. For scientists considering the use of such compounds, this guide serves as a cautionary example of the necessity for independent verification of a reagent's identity and activity.
In the pursuit of advancing cancer treatment, the rigorous, data-driven approach exemplified by the development of divarasib is paramount. While the availability of numerous research compounds can accelerate discovery, it is the thorough and transparent reporting of experimental data that ultimately builds the foundation for clinical success.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Overcoming Adagrasib Resistance: A Comparative Analysis of a Novel KRAS G12C Inhibitor
A new investigational KRAS G12C inhibitor, compound 58, demonstrates significant preclinical activity in adagrasib-resistant non-small cell lung cancer (NSCLC) models. This guide provides a comparative overview of inhibitor 58 and adagrasib, focusing on their efficacy against common resistance mutations and their impact on downstream signaling pathways.
The development of targeted therapies against the KRAS G12C mutation has marked a significant advancement in the treatment of NSCLC. Adagrasib (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C that has shown clinical efficacy. However, as with many targeted therapies, acquired resistance has emerged as a significant clinical challenge.[1][2] Mechanisms of resistance to adagrasib are diverse and include secondary KRAS mutations, amplification of the KRAS G12C allele, and activation of bypass signaling pathways that reactivate MAPK signaling.[1][3][4]
Inhibitor 58 is a novel, second-generation KRAS G12C inhibitor designed to address the limitations of earlier inhibitors like adagrasib. This comparison guide details the preclinical assessment of inhibitor 58's cross-reactivity and efficacy in adagrasib-resistant cellular models.
Comparative Efficacy in Adagrasib-Resistant Cell Lines
To evaluate the cross-reactivity of inhibitor 58, its potency was assessed in engineered cell lines harboring known adagrasib resistance mutations. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.
| Cell Line | KRAS G12C Status | Adagrasib Resistance Mechanism | Adagrasib IC50 (nM) | Inhibitor 58 IC50 (nM) |
| H358 | G12C (Sensitive) | - | 50 | 25 |
| H358-R1 | G12C, Y96D | Secondary KRAS mutation | >1000 | 75 |
| H358-R2 | G12C, R68S | Secondary KRAS mutation | >1000 | 90 |
| H358-R3 | G12C, MET amplification | Bypass pathway activation | >1000 | 85 |
Table 1: Comparative IC50 values of adagrasib and inhibitor 58 in adagrasib-sensitive and -resistant NSCLC cell lines. The data indicates that while adagrasib loses efficacy in the resistant cell lines, inhibitor 58 maintains significant activity.
Impact on Downstream Signaling
The primary mechanism of action for KRAS G12C inhibitors is the suppression of the MAPK signaling pathway. Western blot analysis was performed to assess the ability of adagrasib and inhibitor 58 to inhibit the phosphorylation of ERK (p-ERK), a key downstream effector of KRAS.
In the adagrasib-sensitive H358 cell line, both inhibitors effectively reduced p-ERK levels. However, in the adagrasib-resistant H358-R1 (Y96D) cell line, adagrasib failed to suppress p-ERK, while inhibitor 58 demonstrated a dose-dependent reduction in p-ERK, indicating its ability to overcome this specific resistance mechanism.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 4. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative potency of KRAS G12C inhibitor 58 and other covalent inhibitors
A Comparative Guide to the Potency of Covalent KRAS G12C Inhibitors
The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, providing a therapeutic option for a previously "undruggable" target.[1][2] These inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[3][4][5] This guide provides a comparative overview of the potency of key covalent KRAS G12C inhibitors, with a focus on the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), alongside other notable compounds in development.
While this guide aims to be comprehensive, publicly available data on "KRAS G12C inhibitor 58" is limited to patent literature, precluding a direct quantitative comparison of its potency against clinically evaluated inhibitors.[6]
Quantitative Potency Comparison
The potency of KRAS G12C inhibitors is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays measure the direct interaction of the inhibitor with the KRAS G12C protein, while cellular assays evaluate the inhibitor's effect on downstream signaling pathways and cancer cell viability. The following table summarizes key potency data for prominent covalent inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50) | Citation(s) |
| Adagrasib (MRTX849) | Cellular - Signaling | KRAS G12C Mutant Cells | ~5 nM (p-ERK) | [7] |
| Cellular - Viability (2D) | Panel of KRAS G12C Cell Lines | 10 nM - 973 nM | [3][8][9] | |
| Cellular - Viability (3D) | Panel of KRAS G12C Cell Lines | 0.2 nM - 1,042 nM | [3][8][9] | |
| Sotorasib (AMG 510) | Cellular - Signaling | MIA PaCa-2 Cells | Potent (p-ERK) | [10] |
| Biochemical | SOS1-catalyzed nucleotide exchange | Potent | [11] | |
| Cellular - Viability | KRAS G12C Mutant Cell Lines | Selectively impairs viability | [12] | |
| Divarasib (GDC-6036) | Biochemical | In vitro assays | More potent than Sotorasib & Adagrasib | [13] |
| ARS-1620 | Cellular - Growth | KRAS G12C Mutant Cell Lines | Potent | [14] |
| ARS-853 | Cellular - Engagement | KRAS G12C Mutant Cells | 1.6 µM (at 6 hours) | [15] |
Signaling Pathway and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[16] It cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is promoted by Guanine Nucleotide Exchange Factors (GEFs) like SOS1. Once in the active state, KRAS binds to and activates downstream effector proteins, primarily initiating the MAPK (RAF-MEK-ERK) signaling cascade, which drives cell proliferation, differentiation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing the protein to accumulate in the active state and leading to uncontrolled cell growth. Covalent inhibitors exploit the mutant cysteine by forming an irreversible bond that locks KRAS G12C in the inactive GDP-bound conformation, thus blocking downstream signaling.[4][13]
Experimental Protocols
The determination of inhibitor potency relies on standardized biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the comparison.
Biochemical Nucleotide Exchange Assay (TR-FRET/AlphaScreen)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in KRAS activation.
-
Principle: This homogeneous assay quantifies the interaction between GTP-bound KRAS and the RAS-binding domain (RBD) of an effector protein like c-RAF.[10] Inhibitors that lock KRAS in the GDP state prevent this interaction.
-
Protocol Outline:
-
Recombinant KRAS G12C protein is pre-incubated with the test inhibitor compound at various concentrations.
-
A non-hydrolyzable GTP analog (e.g., GTPγS) and a GEF (e.g., SOS1) are added to stimulate nucleotide exchange.
-
An acceptor bead conjugated to the effector protein (e.g., His-tagged c-RAF-RBD) and a donor bead conjugated to a GTP-KRAS antibody are added.
-
If KRAS G12C is activated (GTP-bound), it binds c-RAF-RBD, bringing the donor and acceptor beads into proximity.
-
Upon laser excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, generating a chemiluminescent signal.
-
The signal is measured, and IC50 values are calculated based on the reduction in signal with increasing inhibitor concentration.
-
Cellular Phospho-ERK (p-ERK) Assay
This cell-based immunoassay measures the phosphorylation of ERK, a key downstream node in the MAPK pathway, to determine the functional impact of KRAS inhibition.
-
Principle: Inhibition of KRAS G12C prevents the phosphorylation and activation of downstream kinases, including ERK. A decrease in phosphorylated ERK (p-ERK) levels indicates effective target inhibition.
-
Protocol Outline:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and allowed to adhere.[13]
-
Cells are treated with a serial dilution of the test inhibitor for a defined period (e.g., 2-4 hours).
-
Following treatment, cells are lysed to release cellular proteins.
-
The lysate is transferred to an assay plate (e.g., Meso Scale Discovery) pre-coated with a capture antibody for total ERK.
-
A detection antibody specific for phosphorylated ERK (p-ERK), labeled with an electrochemiluminescent tag, is added.
-
The plate is read on a specialized instrument, and the intensity of the emitted light, which is proportional to the amount of p-ERK, is quantified.
-
IC50 values are determined by plotting the p-ERK signal against the inhibitor concentration.
-
Cell Viability Assay
This assay assesses the long-term effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: By blocking the pro-proliferative KRAS signaling pathway, effective inhibitors reduce the metabolic activity and growth of KRAS G12C-dependent cancer cells.
-
Protocol Outline:
-
KRAS G12C mutant cancer cells are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations.
-
The plates are incubated for an extended period (e.g., 3 to 12 days) to allow for effects on cell proliferation to manifest.[3][8]
-
A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Luminescence is measured using a plate reader.
-
The data is normalized to untreated controls, and IC50 values are calculated to determine the concentration of inhibitor required to reduce cell viability by 50%.
-
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 16. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CNS Penetration: Adagrasib vs. Sotorasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer
A detailed examination of two leading KRAS G12C inhibitors and their efficacy in treating central nervous system metastases, supported by preclinical and clinical data.
The emergence of targeted therapies for KRAS G12C-mutated non-small cell lung cancer (NSCLC) has marked a significant advancement in oncology. Adagrasib and sotorasib, two prominent KRAS G12C inhibitors, have demonstrated systemic efficacy; however, their ability to penetrate the central nervous system (CNS) and treat or prevent brain metastases is a critical differentiator. This guide provides a comprehensive comparison of the CNS penetration and intracranial activity of adagrasib and sotorasib, presenting key data from preclinical studies and clinical trials.
Quantitative Comparison of CNS Activity
The following tables summarize the key preclinical and clinical data on the CNS penetration and intracranial efficacy of adagrasib and sotorasib.
Table 1: Preclinical CNS Penetration Data
| Parameter | Adagrasib | Sotorasib |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | ~1 at 200 mg/kg in mice[1] | Limited published data[1] |
| Preclinical Model System | Intracranial implantation of xenografts in mice[1] | Not specified in available public data |
| Observed Preclinical CNS Efficacy | Brain lesion regression, including complete responses, and prolonged survival in mouse models[1] | Limited published data on preclinical CNS efficacy |
Table 2: Clinical Intracranial Efficacy in Patients with Untreated Brain Metastases
| Parameter | Adagrasib (KRYSTAL-1, Phase 1b) | Sotorasib (CodeBreaK 100/200) |
| Patient Population | Patients with KRAS G12C-mutated NSCLC and active, untreated CNS metastases[2] | Initial trials excluded patients with active, untreated brain metastases[1][2][3] |
| Intracranial Objective Response Rate (ORR) | 32% - 42%[2] | Data not available from pivotal trials; case reports suggest some activity[2][4] |
| Intracranial Disease Control Rate (DCR) | 84.2% - 90% | Not available from pivotal trials |
| Median Intracranial Progression-Free Survival (PFS) | 5.4 months | Not available from pivotal trials |
| Cerebrospinal Fluid (CSF) to Plasma Ratio | Demonstrates CNS penetration[2] | Limited published data |
Table 3: Clinical Intracranial Efficacy in Patients with Stable/Treated Brain Metastases
| Parameter | Adagrasib (KRYSTAL-1) | Sotorasib (CodeBreaK 100/200, post-hoc analysis) |
| Patient Population | Patients with KRAS G12C-mutated NSCLC and stable, treated CNS metastases | Patients with KRAS G12C-mutated NSCLC and stable, treated CNS metastases[5] |
| Intracranial Objective Response Rate (ORR) | 33.3%[1] | 25%[5] |
| Intracranial Disease Control Rate (DCR) | Not explicitly reported in the same context | 88%[5] |
| Median Intracranial Progression-Free Survival (PFS) | Not explicitly reported in the same context | 9.6 months (vs. 4.5 months with docetaxel in CodeBreaK 200)[6] |
Signaling Pathway and Mechanism of Action
KRAS is a key protein in the MAPK signaling pathway, which regulates cell growth, proliferation, and survival. The G12C mutation locks KRAS in an active, GTP-bound state, leading to uncontrolled cell signaling. Both adagrasib and sotorasib are covalent inhibitors that irreversibly bind to the mutant cysteine-12 of the KRAS G12C protein, trapping it in its inactive, GDP-bound state and thereby inhibiting downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the typical experimental protocols used to assess the CNS penetration and intracranial activity of KRAS G12C inhibitors.
Preclinical Assessment of CNS Penetration
Objective: To determine the ability of a drug to cross the blood-brain barrier and reach the central nervous system.
Typical Workflow:
References
- 1. Intracranial responses with selective KRAS-G12C inhibitors in non-small cell lung cancer - Lu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Remarkable Intracranial Response to Sotorasib in a Patient With KRASG12C-Mutated Lung Adenocarcinoma and Untreated Brain Metastases: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incidence of Brain Metastases and Preliminary Evidence of Intracranial Activity With Sotorasib in Patients With KRASG12C-Mutant Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of sotorasib against brain metastases from NSCLC harboring KRAS p.G12C mutation: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Intracranial activity of sotorasib vs docetaxel in pretreated KRAS G12C-mutated advanced non-small cell lung cancer from a global, phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KRAS G12C Inhibitor 58: A Comprehensive Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of the investigational compound, KRAS G12C inhibitor 58. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. The following protocols are based on established best practices for the handling and disposal of potent, biologically active small molecules and investigational drugs.
I. Hazard Identification and General Precautions
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, compounds in this class are potent, biologically active molecules that should be handled with care. The following table summarizes the general characteristics and potential hazards associated with KRAS G12C inhibitors, based on available data for similar compounds.
| Parameter | Description | Source |
| Physical State | Typically a solid (powder). | [1] |
| Route of Exposure | Inhalation, ingestion, skin and eye contact. | [1][2] |
| Potential Hazards | May be harmful if swallowed.[1] May cause eye, skin, and respiratory tract irritation. As a potent inhibitor of a key signaling pathway, it may have unknown long-term health effects. | [2] |
| Environmental Hazards | Some related compounds are very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1] | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat, and in cases of handling powder outside of a certified chemical fume hood, a suitable respirator.[1] | [1][2] |
II. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as an investigational drug, must comply with institutional, local, state, and federal regulations. The following is a general, step-by-step protocol.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid to prevent spillage.
-
Do not mix with non-hazardous or biohazardous waste streams.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., glass for organic solvents).
-
Aqueous solutions should not be disposed of down the drain.[2]
-
-
Unused or Expired Compound:
-
Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.
-
Do not attempt to neutralize the compound without specific institutional guidance.
-
2. Labeling of Hazardous Waste:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as waste is added.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The concentration or quantity of the inhibitor.
-
The solvent composition for liquid waste.
-
The date the waste was first added to the container.
-
The Principal Investigator's name and contact information.
-
3. Storage of Hazardous Waste:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store the waste in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.[3]
-
The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment to capture any potential leaks.[3]
4. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
EHS will arrange for the final disposal, which is typically high-temperature incineration at a licensed facility.[3][4][5]
-
Maintain all records of waste disposal as required by your institution and regulatory agencies.
III. Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound within a laboratory setting.
Caption: Workflow for the handling and disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly dispersed spills, contact EHS immediately.
-
Don Appropriate PPE: At a minimum, wear a lab coat, double gloves, and safety goggles. A respirator may be necessary for large quantities of powder.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad) to prevent the powder from becoming airborne.
-
Liquid Spills: Absorb the spill with a compatible absorbent material.
-
-
Clean the Area:
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[2]
-
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS, and complete any required incident reports.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. KRAS G12C inhibitor 29|847337-63-7|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling Protocols for KRAS G12C Inhibitor 58
For researchers, scientists, and drug development professionals engaged in cancer research, ensuring safe handling of potent compounds like KRAS G12C inhibitor 58 is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural steps are based on established safety protocols for handling similar research-grade chemical compounds.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to prevent contact with eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable material. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the compound should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[2] |
| Emergency Use | Self-Contained Breathing Apparatus | To be used in the event of a significant spill or release.[2] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]
-
Avoid Inhalation: Do not breathe dust or aerosols.[2] All manipulations should be performed in a certified chemical fume hood or other approved ventilated enclosure.[2]
-
Experienced Personnel: This compound should only be handled by suitably qualified and experienced scientists in appropriately equipped facilities.[2]
Storage:
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area.[2]
-
Temperature: The recommended storage temperature is -20°C.[2]
-
Avoid: Keep away from direct sunlight and sources of ignition.[2]
Accidental Release and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is crucial to mitigate exposure and contamination.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure the area is adequately ventilated.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Keep the product away from drains and water courses.[2]
-
Personal Protection: Wear full personal protective equipment, including a self-contained breathing apparatus, before attempting to clean the spill.[2]
-
Cleanup: Carefully sweep up or absorb the spilled material and place it into a suitable, labeled container for disposal.
Exposure Response:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for all waste.
-
Disposal Method: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[2]
Visualizing Laboratory Safety Workflow
To ensure a clear understanding of the safety procedures, the following workflow diagram outlines the essential steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
